Felodipine 3,5-Dimethyl Ester-d6
説明
BenchChem offers high-quality Felodipine 3,5-Dimethyl Ester-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Felodipine 3,5-Dimethyl Ester-d6 including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1794786-23-4 |
|---|---|
分子式 |
C17H17Cl2NO4 |
分子量 |
376.263 |
IUPAC名 |
bis(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3 |
InChIキー |
VEACAIASCBTOFS-LIJFRPJRSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
同義語 |
4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester-d6; |
製品の起源 |
United States |
Foundational & Exploratory
Difference between Felodipine and Felodipine 3,5-Dimethyl Ester-d6
Comparative Analysis, Impurity Profiling, and Quantitative Applications in Drug Development
Executive Summary
In the high-precision landscape of pharmaceutical analysis, distinguishing between an Active Pharmaceutical Ingredient (API) and its structural analogs is critical for regulatory compliance (ICH Q3A/B).
This guide delineates the technical differences between Felodipine (the therapeutic agent) and Felodipine 3,5-Dimethyl Ester-d6 (a stable isotope-labeled internal standard). While Felodipine is a calcium channel blocker used to treat hypertension, the 3,5-Dimethyl Ester analog is a known process impurity (EP Impurity B).[1] The deuterated (-d6) form serves as a specialized metrological tool for the precise quantification of this impurity via Isotope Dilution Mass Spectrometry (IDMS).
Chemical Identity & Structural Divergence
The core difference lies in the ester symmetry of the dihydropyridine ring and the isotopic labeling .
Structural Comparison[2]
-
Felodipine (API): Possesses an asymmetric ester structure. Position 3 contains an ethyl ester, while position 5 contains a methyl ester. This asymmetry is crucial for its specific pharmacological binding profile.
-
Felodipine 3,5-Dimethyl Ester (Impurity B): Possesses a symmetric structure where both positions 3 and 5 contain methyl esters. This is a byproduct of the Hantzsch pyridine synthesis if the reagents are not strictly controlled.
-
Felodipine 3,5-Dimethyl Ester-d6 (Internal Standard): This is the Impurity B molecule where the six hydrogens of the two methyl ester groups are replaced with Deuterium (
or D).
Physicochemical Data Table[2]
| Feature | Felodipine (API) | Felodipine 3,5-Dimethyl Ester (Impurity B)[2] | Felodipine 3,5-Dimethyl Ester-d6 (IS) |
| CAS Number | 72509-76-3 | 91189-59-2 | 1794786-23-4 |
| Formula | |||
| Molar Mass | 384.25 g/mol | 370.23 g/mol | 376.27 g/mol |
| Ester Config | Asymmetric (Ethyl/Methyl) | Symmetric (Methyl/Methyl) | Symmetric (Deuterated Methyls) |
| Role | Therapeutic Agent | Process Impurity | Analytical Standard (IDMS) |
| Mass Shift | Reference Mass | -14 Da (vs API) | +6 Da (vs Impurity B) |
Visualization of Structural Logic
The following diagram illustrates the structural relationship and the specific site of deuteration.
Caption: Structural evolution from the API Felodipine to its symmetric impurity, and finally to the deuterated internal standard.
Origin and Regulatory Significance[4]
The "Symmetric" Problem
Felodipine synthesis typically involves a Hantzsch reaction using 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and methyl 3-aminocrotonate.
-
Mechanism of Impurity Formation: If methyl acetoacetate is present as an impurity in the starting material, or if transesterification occurs in the presence of methanol, the Dimethyl Ester (Impurity B) is formed.
-
Regulatory Limit: According to ICH Q3A(R2), impurities exceeding 0.10% must be identified and quantified.
Why -d6? The Causality of Choice
Researchers use the -d6 analog specifically to quantify Impurity B, not Felodipine itself.
-
Co-Elution: The -d6 isotope has virtually identical chromatographic retention time to the non-deuterated Impurity B.
-
Mass Discrimination: The +6 Da mass shift (370 vs. 376 m/z) allows the Mass Spectrometer to distinguish the impurity from the standard in the same run.
-
Matrix Compensation: Because the IS behaves chemically identically to the impurity, it compensates for matrix effects (ion suppression/enhancement) during LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Quantification
Objective: Accurate quantification of Felodipine Impurity B in a drug substance using Felodipine 3,5-Dimethyl Ester-d6 as the Internal Standard.
Method Parameters (Self-Validating System)
-
Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source).
-
B: Acetonitrile (Organic modifier).
-
-
Gradient: 40% B to 90% B over 8 minutes.
MRM Transitions (Multiple Reaction Monitoring)
The specificity of the method relies on tracking specific parent-to-daughter ion transitions.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |
| Impurity B | 370.1 | 338.1 | 15 | Loss of Methanol ( |
| IS (-d6) | 376.1 | 341.1 | 15 | Loss of |
Workflow Diagram
The following Graphviz diagram details the analytical workflow, ensuring traceability from sample prep to data analysis.
Caption: IDMS workflow for quantifying Impurity B. The IS is spiked early to correct for all downstream variance.
Synthesis & Stability Considerations
Synthesis of the -d6 Standard
To generate the -d6 standard, the Hantzsch synthesis is modified using deuterated reagents:
-
Reagents: 2,3-Dichlorobenzaldehyde + Methyl Acetoacetate-d3 + Methyl 3-aminocrotonate-d3 .
-
Result: The methyl groups at positions 3 and 5 are fully deuterated (
).
Isotopic Stability
-
Deuterium Exchange: The methyl ester protons are generally non-exchangeable in aqueous media under neutral conditions, making this a stable standard.
-
Storage: Store at -20°C, protected from light (dihydropyridines are photosensitive).
Conclusion
While Felodipine is the therapeutic target, Felodipine 3,5-Dimethyl Ester-d6 is a critical auxiliary tool for ensuring the safety of that therapy. By providing a chemically equivalent but mass-differentiated reference, the -d6 ester allows scientists to "see" and quantify the symmetric impurity (Impurity B) with high specificity, ensuring drug batches meet ICH purity standards.
References
-
European Pharmacopoeia (Ph. Eur.) . Felodipine Monograph 10.0. Strasbourg: Council of Europe. (Defines Impurity B structure). Link
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Establishes reporting thresholds). Link
-
Russak, E. M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 2019.[3] (Discusses kinetic isotope effects and stability). Link
-
Daicel Pharma Standards . Felodipine Impurity B and Deuterated Standards. (Source for chemical structure confirmation). Link
-
PubChem . Felodipine Compound Summary. National Library of Medicine. Link
Sources
Metabolic Pathways Involving Felodipine Dimethyl Ester Derivatives: A Technical Guide
This guide serves as an advanced technical resource on the metabolic fate of Felodipine dimethyl ester derivatives. It is structured to provide mechanistic depth, experimental validation, and clear visualization of the biochemical cascades involved.
Executive Technical Summary
Felodipine dimethyl ester (Dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is a structural analog of the antihypertensive drug Felodipine. While Felodipine is an asymmetric ethyl methyl ester, the dimethyl derivative often appears as Impurity B (EP/USP standards) during synthesis or as a probe molecule in Structure-Activity Relationship (SAR) studies targeting L-type calcium channels.
Understanding the metabolism of this specific scaffold is critical for two reasons:
-
Impurity Profiling: Regulatory requirements demand the characterization of the metabolic fate of process impurities to ensure they do not generate toxicologically distinct metabolites.
-
CYP3A4 Mechanistic Insight: The symmetry of the dimethyl ester provides a simplified model to study the steric requirements of Cytochrome P450 3A4 (CYP3A4) binding compared to the asymmetric parent drug.
This guide details the oxidative aromatization, ester hydrolysis, and conjugation pathways governing this molecule's clearance.
Molecular Architecture & Physicochemical Context
Before analyzing metabolism, one must distinguish the derivative from the parent drug. The metabolic liability is dictated by the steric access to the dihydropyridine (DHP) ring and the stability of the ester bonds.
| Feature | Felodipine (Parent Drug) | Felodipine Dimethyl Ester (Derivative/Impurity) |
| CAS Registry | 72509-76-3 | 91189-59-2 |
| Structure | Ethyl methyl 1,4-dihydropyridine diester | Dimethyl 1,4-dihydropyridine diester |
| Symmetry | Asymmetric (Chiral C4) | Symmetric (Achiral if C4 substituents are identical, but C4-phenyl makes it pro-chiral) |
| Lipophilicity (LogP) | ~4.5 | ~4.1 (Slightly lower due to methyl vs ethyl) |
| Primary Metabolic Trigger | CYP3A4 Oxidation | CYP3A4 Oxidation |
Core Metabolic Pathways
The metabolism of Felodipine dimethyl ester follows the conserved "Dihydropyridine Cascade," primarily mediated by hepatic CYP450 enzymes.
Pathway A: Oxidative Dehydrogenation (Aromatization)
The dominant clearance mechanism (>85%) is the oxidation of the 1,4-dihydropyridine ring to its corresponding pyridine form.
-
Enzyme: CYP3A4 (primary), CYP3A5 (minor).
-
Mechanism: The enzyme abstracts a hydride equivalent from the C4 position or initiates single-electron transfer (SET) at the nitrogen, leading to the formation of a stable, aromatic pyridine derivative.
-
Product: Dehydro-felodipine dimethyl ester (Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate).
-
Significance: This step abolishes the calcium channel blocking activity (pharmacological inactivation).
Pathway B: Ester Hydrolysis
Following (or competing with) aromatization, the ester groups undergo hydrolysis.
-
Enzymes: Carboxylesterases (hCE1, hCE2) and paraoxonases.
-
Mechanism: Nucleophilic attack on the carbonyl carbon of the methyl ester.
-
Regioselectivity: Unlike Felodipine, which yields two distinct mono-acids (hydrolysis of ethyl vs. methyl), the dimethyl ester yields a single Mono-methyl ester pyridine acid intermediate before converting to the Pyridine di-acid .
Pathway C: Aliphatic Hydroxylation
A minor pathway involves the hydroxylation of the C2/C6 methyl groups or the phenyl ring substituents, often followed by glucuronidation (Phase II conjugation).
Pathway Visualization (Graphviz DOT)
The following diagram illustrates the sequential metabolic cascade.
Caption: Metabolic cascade of Felodipine Dimethyl Ester showing the transition from the active DHP form to inactive pyridine metabolites via CYP3A4 and esterases.
Experimental Protocols for Validation
To validate these pathways in a research setting, the following self-validating protocols are recommended.
Protocol 1: In Vitro Metabolic Stability Assay (Microsomal)
This assay determines the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: Felodipine Dimethyl Ester (1 µM final conc).
-
Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Nimodipine).
Workflow:
-
Pre-incubation: Mix 475 µL of Phosphate Buffer (100 mM, pH 7.4) and 25 µL HLM. Pre-warm at 37°C for 5 min.
-
Initiation: Add 5 µL of Test Compound stock. Initiate reaction by adding NADPH solution.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL Ice-cold ACN. Vortex for 30s.
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS.
Self-Validation Check:
-
Positive Control: Run Testosterone (CYP3A4 probe) in parallel.
must fall within 15–25 min. -
Negative Control: Incubate without NADPH. Parent compound should remain stable (>95% remaining at 60 min).
Protocol 2: Metabolite Identification via LC-MS/MS
Distinguishing the dimethyl metabolites from ethyl methyl parents requires precise mass spectrometry.
Instrument Settings:
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
Target Transitions (MRM):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanistic Origin |
| Felodipine Dimethyl Ester | ~370.1 [M+H]+ | ~338 (Loss of MeOH) | Parent |
| Dehydro-Derivative | ~368.1 [M+H]+ | ~336 (Aromatization) | Oxidation (-2H) |
| Mono-Acid Metabolite | ~354.1 [M+H]+ | ~308 (Loss of COOH) | Hydrolysis (-CH2) |
Data Interpretation:
-
The transition from m/z 370 → 368 confirms the aromatization (loss of 2 protons).
-
The absence of the ethyl group fragmentation pattern (loss of 28 Da,
) confirms the identity of the dimethyl derivative versus the parent drug.
References
-
Bäärnhielm, C., et al. (1986). Biotransformation of felodipine in liver microsomes from rat, dog, and man. Drug Metabolism and Disposition.[1] Link
-
Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers by human liver cytochrome P450 IIIA4. Journal of Medicinal Chemistry. Link
-
European Pharmacopoeia (Ph. Eur.). Felodipine Monograph: Impurity B Characterization.Link
-
Wittenborn, A., et al. (2021). Metabolic stability and metabolite identification of novel 1,4-dihydropyridine derivatives. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Regenthal, R., et al. (2004). Drug levels: therapeutic and toxic serum/plasma concentrations of common drugs. Journal of Clinical Monitoring and Computing. Link
Sources
Precision Bioanalysis & Impurity Profiling of Felodipine: The Deuterium Advantage
Executive Summary
This technical guide details the application of stable isotope-labeled (SIL) Felodipine and its deuterated impurities (specifically Dehydrofelodipine-d5/d3 ) in pharmaceutical research. Felodipine, a dihydropyridine calcium channel blocker, exhibits high sensitivity to oxidative degradation and extensive first-pass metabolism by CYP3A4. The use of deuterated analogs is not merely a regulatory compliance step but a critical technical requirement to compensate for severe matrix effects in LC-MS/MS and to accurately quantify labile oxidative impurities.
Part 1: The Deuterated Toolbox – Structural Logic
In high-precision bioanalysis, the choice of internal standard (IS) dictates the reliability of the data. For Felodipine, two primary deuterated categories are utilized:
Felodipine-d5 (The Bioanalytical Standard)
-
Chemical Identity: Ethyl-d5 methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.[1]
-
Label Location: The deuterium atoms are typically located on the ethyl ester side chain.
-
Application: Primary Internal Standard (IS) for quantifying Felodipine in plasma/serum.
-
Mechanistic Advantage: Co-elutes with Felodipine, correcting for ESI source suppression and extraction variability (recovery ~70-80% in LLE methods).
Dehydrofelodipine-d3/d5 (The Impurity Standard)
-
Chemical Identity: Deuterated analog of the oxidized pyridine form.
-
Role: Dehydrofelodipine is both the primary metabolite (CYP3A4 mediated) and the primary degradation product (UV/Oxidative stress).
-
Application: Used to quantify the impurity levels in stability samples and metabolite levels in pharmacokinetic (PK) studies without cross-interference from the parent drug.
Part 2: LC-MS/MS Bioanalytical Protocol
This section provides a validated workflow for the quantification of Felodipine using Felodipine-d5.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for Felodipine due to the drug's high lipophilicity and the need to remove phospholipids that cause ion suppression.
Protocol:
-
Aliquot: Transfer 200 µL of plasma into a glass tube.
-
Spike IS: Add 20 µL of Felodipine-d5 working solution (50 ng/mL). Vortex 30s.
-
Extraction: Add 2.0 mL of Diethyl ether : Hexane (80:20 v/v) .
-
Why: This non-polar mixture selectively extracts the dihydropyridine ring while leaving polar matrix components behind.
-
-
Agitation: Reciprocating shaker for 15 min. Centrifuge at 4000 rpm for 5 min.
-
Reconstitution: Transfer supernatant to a clean tube. Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Conditions[4][5]
-
Column: C18 (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7 µm).
-
Mobile Phase: Isocratic 80% Acetonitrile / 20% Water (with 2mM Ammonium Acetate + 0.1% Formic Acid).
-
Ionization: ESI Positive Mode.
Mass Spectrometry Parameters (MRM)
The following transitions are critical. Note the specific fragmentation logic:
| Analyte | Precursor ( | Product ( | Collision Energy | Technical Note |
| Felodipine | 384.1 | 338.1 | 18 eV | Loss of Ethanol/Formate group ( |
| Felodipine-d5 | 389.1 | 338.1 | 18 eV | Critical Warning: The label is on the ethyl group. The fragment loses the label, resulting in the same product ion as the parent. |
| Alt. Felodipine-d5 | 389.1 | 343.1 | 15 eV | Use this transition if available to retain the label on the fragment for higher specificity. |
Analytical Workflow Diagram
Caption: Optimized bioanalytical workflow for Felodipine using Deuterated IS to minimize matrix effects.
Part 3: Impurity Profiling & Metabolic Applications
The Dehydrofelodipine Challenge
Felodipine is structurally fragile. Upon exposure to UV light or CYP3A4 enzymes, the dihydropyridine ring oxidizes to a pyridine ring (Dehydrofelodipine). This conversion is aromatization, which flattens the ring and drastically changes the pharmacological activity (rendering it inactive).
Why Deuterated Impurity Standards are Mandatory:
-
Co-elution Risks: In stability studies, the oxidized impurity often elutes close to the parent. A deuterated standard of the impurity (Dehydrofelodipine-d5 ) allows for precise "Isotope Dilution" quantification, which is far more accurate than external calibration.
-
Fragmentation Confirmation: By comparing the fragmentation of an unknown impurity peak against Dehydrofelodipine-d5, researchers can confirm the identity of the degradation product based on the mass shift (+5 Da).
Metabolic Pathway Mapping
The following diagram illustrates the oxidative pathway where deuterated tracers are applied.
Caption: The oxidative aromatization pathway of Felodipine. Dehydrofelodipine is the primary target for impurity profiling using deuterated standards.
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
The "Cross-Talk" Phenomenon
A common error in Felodipine bioanalysis arises from the fragmentation pattern of the d5-IS.
-
The Issue: As noted in Table 2.3, the transition
involves the loss of the labeled ethyl group. This produces a product ion ( 338) identical to the unlabeled drug. -
The Risk: If the mass resolution of Q1 (Precursor selection) is poor, high concentrations of the drug (384) can "bleed" into the IS channel (389), or vice versa, causing non-linearity.
-
The Fix: Ensure chromatographic separation between Parent and IS (though difficult with isotopes) or use a high-resolution instrument (HRMS). Alternatively, synthesize a Ring-D4 labeled Felodipine (on the phenyl ring) so the label is retained in the fragment.
Stability of Solutions
Deuterated Felodipine is just as photosensitive as the parent.
-
Protocol: All stock solutions of Felodipine-d5 must be prepared in amber glassware and stored at -20°C.
-
Verification: Periodically check the IS stock against a fresh Dehydrofelodipine standard to ensure the IS itself hasn't degraded into the oxidized form, which would bias impurity quantification.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Sahu, R., et al. (2013). Method development and validation for estimation of Felodipine in human plasma by LCMS/MS. Indian Journal of Pharmaceutical Education and Research. [Link][4]
-
De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. [Link]
-
Regardh, C.G., et al. (1990). Pharmacokinetics and metabolism of felodipine. Journal of Cardiovascular Pharmacology. [Link]
Sources
Understanding the role of Felodipine 3,5-Dimethyl Ester-d6 in DMPK
An In-Depth Technical Guide to the Role of Felodipine 3,5-Dimethyl Ester-d6 in DMPK
Abstract
This technical guide provides a comprehensive examination of the critical role of Felodipine 3,5-Dimethyl Ester-d6, a stable isotope-labeled (SIL) analogue of the calcium channel blocker Felodipine, in the field of Drug Metabolism and Pharmacokinetics (DMPK). We will explore the pharmacokinetic challenges presented by Felodipine, delve into the fundamental principles of using SIL internal standards for quantitative bioanalysis, and provide detailed, field-proven protocols for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to achieve the highest standards of accuracy and reliability in DMPK studies.
Introduction: The Challenge of Quantifying Felodipine
Felodipine is a potent dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is directly linked to its plasma concentration, making the accurate characterization of its pharmacokinetic (PK) profile essential for determining optimal dosing, assessing bioequivalence, and understanding drug-drug interactions.[3]
However, the intrinsic properties of Felodipine present significant challenges for bioanalysis:
-
Extensive First-Pass Metabolism: After oral administration, Felodipine is almost completely absorbed, but its systemic bioavailability is only about 15%.[3][4][5] This is due to extensive pre-systemic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall.[5][6]
-
High Plasma Protein Binding: Felodipine is more than 99% bound to plasma proteins, which can influence its distribution and complicate extraction from biological matrices.[5]
-
Low Circulating Concentrations: The combination of extensive metabolism and a high volume of distribution (approx. 10 L/kg) results in low nanogram-per-milliliter (ng/mL) concentrations in systemic circulation.[5][6]
These factors necessitate a highly sensitive, specific, and robust bioanalytical method to generate reliable data for DMPK studies. This is where the application of a stable isotope-labeled internal standard, such as Felodipine 3,5-Dimethyl Ester-d6, becomes indispensable.
The Gold Standard: Stable Isotope-Labeled Internal Standards in LC-MS/MS
In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its purpose is to correct for variability during the analytical process. While structurally similar analogues can be used, stable isotope-labeled (SIL) internal standards are considered the gold standard for bioanalysis.[7][8]
The superiority of a SIL-IS, like Felodipine-d6, lies in its near-identical physicochemical properties to the unlabeled analyte (Felodipine).[8][9]
-
Co-elution: It behaves identically during chromatographic separation.
-
Extraction Recovery: It mirrors the analyte's efficiency during sample preparation steps.[10]
-
Ionization Efficiency: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source (the "matrix effect").
Despite these similarities, it is distinguishable by its higher mass due to the incorporation of six deuterium atoms.[11] This allows the mass spectrometer to measure the analyte and the IS simultaneously but independently. By calculating the peak area ratio of the analyte to the IS, any analytical variability is effectively normalized, leading to superior accuracy and precision in the final concentration measurement.[9][12]
Metabolic Pathway of Felodipine
The primary metabolic transformation of Felodipine is an oxidation reaction converting the dihydropyridine ring to its corresponding pyridine derivative, a reaction catalyzed by CYP3A4.[5] This metabolite is pharmacologically inactive.
Caption: Metabolic oxidation of Felodipine by CYP3A4.
Core Application: Bioanalytical Workflow for Felodipine Quantification
The use of Felodipine-d6 is central to the LC-MS/MS workflow for quantifying Felodipine in biological matrices, typically human plasma. The following section details a standard protocol, emphasizing the causality behind each step.
Overall Bioanalytical Workflow
Caption: Standard bioanalytical workflow using a SIL-IS.
Step-by-Step Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Rationale: To create accurate starting materials for calibrators, QCs, and the IS.
-
Protocol:
- Prepare a 1 mg/mL primary stock solution of Felodipine and Felodipine-d6 in a suitable organic solvent (e.g., Methanol).
- Perform serial dilutions from the primary stocks to create a series of working solutions for spiking calibration standards and QCs.
- Prepare a separate IS working solution (e.g., 50 ng/mL) by diluting the Felodipine-d6 stock.
2. Sample Preparation: Protein Precipitation (PPT):
-
Rationale: To remove high-abundance proteins from plasma that interfere with analysis and can foul the LC-MS system. PPT is a fast and effective method for analytes like Felodipine.[13]
-
Protocol:
- Aliquot 100 µL of plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the IS working solution (Felodipine-d6) to all samples except the blank matrix.
- Vortex briefly (approx. 10 seconds).
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
- Centrifuge at >12,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new tube or a 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at approx. 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Rationale: To separate Felodipine from endogenous matrix components and then selectively detect and quantify it and its SIL-IS based on their unique mass-to-charge ratios and fragmentation patterns.
-
Protocol & Parameters:
| Parameter | Typical Setting | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) | Reversed-phase chemistry suitable for retaining and separating the lipophilic Felodipine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive mode ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute the analyte from the C18 column. |
| Flow Rate | 0.4 mL/min | Optimized for column dimensions and system pressure. |
| Gradient | Isocratic or Gradient Elution (e.g., starting at 60% B, ramping to 95% B) | To achieve optimal separation and peak shape in a short run time.[14] |
| Injection Volume | 5 µL | Balances sensitivity with on-column loading. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Felodipine readily forms protonated molecules [M+H]+.[14] |
| MRM Transitions | Felodipine: m/z 384.1 → 338.0 Felodipine-d6: m/z 390.1 → 344.0 (example) | Highly specific precursor-to-product ion transitions for unambiguous detection.[14] (Note: d6 mass shift) |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A bioanalytical method is only useful if it is proven to be reliable. The validation process, guided by regulatory bodies like the FDA and the EMA (via ICH M10 guidelines), establishes the performance characteristics of the method.[15][16][17] The use of Felodipine-d6 is crucial for meeting the stringent acceptance criteria for several key validation parameters.
| Validation Parameter | Description | Role of Felodipine-d6 | Acceptance Criteria (FDA/ICH M10)[7][16] |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the matrix. | Ensures that peaks at the retention time of Felodipine are not from endogenous interferences. The IS response should also be free from interference. | Response in blank matrix should be ≤20% of LLOQ response for the analyte and ≤5% for the IS. |
| Accuracy & Precision | Accuracy is the closeness of measured values to the true value. Precision is the degree of scatter. | By normalizing for variability in sample processing and MS response, the SIL-IS dramatically improves both accuracy and precision, ensuring the method is reliable. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | This is the most critical role. Since Felodipine-d6 co-elutes and has identical ionization properties to Felodipine, it experiences the exact same matrix effect. The analyte/IS ratio remains constant, correcting for any ion suppression or enhancement. | The matrix factor's CV across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction process. | The SIL-IS corrects for any variability in extraction recovery between samples. While recovery doesn't need to be 100%, it must be consistent, and the IS ensures this consistency is accounted for.[12][18] | Recovery should be consistent, precise, and reproducible. Not explicitly defined by a number, but consistency is key. |
| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Felodipine-d6 is used to accurately quantify the remaining Felodipine concentration in stability test samples, confirming that the analyte has not degraded. | Mean concentration at each stability point should be within ±15% of the nominal concentration. |
Conclusion: An Indispensable Tool for Modern Drug Development
Felodipine 3,5-Dimethyl Ester-d6, as a stable isotope-labeled internal standard, is not merely a technical reagent but a fundamental component that ensures the scientific integrity of DMPK studies. Its application within a validated LC-MS/MS method allows researchers to overcome the inherent bioanalytical challenges posed by Felodipine's extensive metabolism and low systemic concentrations. By correcting for analytical variability, particularly matrix effects and inconsistent recovery, it enables the generation of accurate, precise, and reliable pharmacokinetic data. This high-quality data is the bedrock upon which critical decisions in drug development are made, from early discovery through to regulatory submission and clinical use.
References
-
Title: Clinical Pharmacology of Felodipine Source: IntechOpen URL: [Link]
-
Title: Clinical pharmacokinetics of felodipine. A summary Source: PubMed URL: [Link]
-
Title: Felodipine - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: Felodipine clinical pharmacokinetics Source: PubMed URL: [Link]
-
Title: LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. Source: ResearchGate URL: [Link]
-
Title: Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS Source: Shimadzu URL: [Link]
-
Title: Quantitative determination of felodipine in human serum by LC-MS-MS method Source: All Papers URL: [Link]
-
Title: LC-MS/MS determination of felodipine in human plasma Source: Ingenta Connect URL: [Link]
-
Title: Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry Source: ScienceDirect URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: FDA URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: FDA URL: [Link]
-
Title: A population study of the pharmacokinetics of felodipine Source: PubMed URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]
-
Title: Bioanalytical Method Validation Source: FDA URL: [Link]
-
Title: Felodipine Source: PubChem URL: [Link]
-
Title: Felodipine Source: Wikipedia URL: [Link]
-
Title: Stable Labeled Isotopes as Internal Standards: A Critical Review Source: Crimson Publishers URL: [Link]
-
Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PMC - NIH URL: [Link]
-
Title: Stable Isotope-labeled Standards Source: Amerigo Scientific URL: [Link]
-
Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]
-
Title: Felodipine-impurities Source: Pharmaffiliates URL: [Link]
Sources
- 1. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Felodipine - Wikipedia [en.wikipedia.org]
- 3. Felodipine clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 5. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. LC-MS/MS determination of felodipine in human plasma: Ingenta Connect [ingentaconnect.com]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
Methodological & Application
Precision Quantitation of Felodipine Dimethyl Ester (Impurity B) Using Stable Isotope Dilution (SIDA)
Application Note: AN-FEL-D6-001
Executive Summary
Objective: To establish a robust, self-validating LC-MS/MS protocol for the quantification of Felodipine 3,5-Dimethyl Ester (EP Impurity B) in pharmaceutical formulations and biological matrices using its deuterated analog, Felodipine 3,5-Dimethyl Ester-d6 , as an Internal Standard (IS).
The Challenge: Felodipine (Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) is susceptible to transesterification and oxidative degradation. One critical impurity is the 3,5-Dimethyl Ester analog (Impurity B). Quantifying this impurity at trace levels (ICH Q3A/B thresholds) is complicated by matrix effects in plasma or excipient interference in tablets, which can suppress ionization in LC-MS/MS, leading to inaccurate data.
The Solution: This protocol utilizes Stable Isotope Dilution Assay (SIDA) .[1] By spiking the sample with Felodipine 3,5-Dimethyl Ester-d6, the IS co-elutes with the target impurity, experiencing the exact same ionization suppression or enhancement. The ratio of the target to the IS remains constant, ensuring high precision and accuracy.
Chemical Identity & Properties
| Property | Target Analyte (Impurity B) | Internal Standard (IS) |
| Name | Felodipine 3,5-Dimethyl Ester | Felodipine 3,5-Dimethyl Ester-d6 |
| Structure | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | d6-labeled on ester methyl groups |
| Formula | C₁₇H₁₇Cl₂NO₄ | C₁₇H₁₁D₆Cl₂NO₄ |
| MW | 370.23 g/mol | ~376.27 g/mol |
| Role | Process Impurity / Degradant | Correction Standard |
The Mechanism: Why SIDA?
In LC-MS/MS, "matrix effects" occur when co-eluting compounds (phospholipids in plasma, binders in tablets) compete for charge in the ionization source (ESI). This causes the signal of the analyte to fluctuate unpredictably.
Because Felodipine 3,5-Dimethyl Ester-d6 is chemically identical to the impurity (differing only by mass), it:
-
Co-elutes perfectly with the target.
-
Suffers the exact same ion suppression.
-
Corrects extraction losses (if spiked before extraction).
Visualization: The Ion Suppression Correction
The following diagram illustrates how the IS corrects for signal drop-outs caused by matrix interference.
Figure 1: Mechanism of Matrix Effect Correction using Co-eluting Internal Standards.
Experimental Protocol
Phase 1: Stock Solution Preparation
Critical Step: Prevent light degradation. Dihydropyridines are photosensitive. Perform all steps under amber light or using amber glassware.
-
IS Stock (1 mg/mL): Dissolve 1 mg of Felodipine 3,5-Dimethyl Ester-d6 in 1 mL of Methanol (LC-MS grade). Sonicate for 2 minutes. Store at -20°C.
-
Analyte Stock (1 mg/mL): Dissolve 1 mg of reference standard Felodipine 3,5-Dimethyl Ester in 1 mL Methanol.
-
Working IS Solution (WIS): Dilute IS Stock with 50:50 Methanol:Water to a concentration of 100 ng/mL . This will be the constant spike concentration.
Phase 2: Sample Preparation (Plasma or Formulation)
Choose the extraction method based on your matrix.
Option A: Protein Precipitation (Plasma/Serum)
-
Pipette 100 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Add 20 µL of Working IS Solution (WIS) . Vortex gently (10 sec).
-
Note: Spiking before extraction corrects for recovery losses.
-
-
Add 300 µL of ice-cold Acetonitrile (to precipitate proteins).
-
Vortex vigorously for 2 min.
-
Centrifuge at 12,000 x g for 10 min at 4°C.
-
Transfer supernatant to an autosampler vial.
Option B: Solvent Extraction (Tablet Formulation)
-
Weigh tablet powder equivalent to 10 mg Felodipine.
-
Disperse in 10 mL Methanol.
-
Add Working IS Solution (volume calculated to match expected impurity level, e.g., 0.1% level).
-
Sonicate for 20 mins (keep temperature <30°C to prevent degradation).
-
Filter through 0.22 µm PTFE filter.
-
Dilute with mobile phase to range of calibration curve.
Phase 3: LC-MS/MS Conditions
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
Chromatography:
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0-1 min (10% B), 1-5 min (Linear to 90% B), 5-7 min (Hold 90% B), 7.1 min (Re-equilibrate).
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM Mode):
-
Ionization: ESI Positive Mode ([M+H]+).
-
Source Temp: 450°C.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Rationale |
| Impurity B (Target) | 370.1 m/z | 338.1 m/z | ~15-20 eV | Loss of Methanol/Oxidation |
| Impurity B (Target) | 370.1 m/z | 310.1 m/z | ~25-30 eV | Aromatization + Ester loss |
| Impurity B-d6 (IS) | 376.1 m/z | 344.1 m/z | ~15-20 eV | Matches Target transition + d6 shift |
Note: Exact transitions must be optimized via direct infusion of the standard. The d6 label is typically on the ester methyls; fragmentation involving loss of the ester group may result in loss of the label (cross-talk). Ensure the Q3 fragment retains the deuterium label.
Workflow Logic Diagram
Figure 2: Step-by-step SIDA Workflow for Impurity Profiling.
Validation & Troubleshooting
Self-Validating Checks
-
IS Area Stability: Monitor the absolute peak area of the IS across all injections. A variation >20% indicates significant matrix effect or injection error, but the Ratio (Analyte/IS) should remain stable.
-
Blank Check: Inject a blank sample containing only the IS. If a peak appears in the Analyte channel, your IS is impure (contains d0-analyte) or there is "Cross-Talk" (fragmentation of IS mimics Analyte).
-
Acceptance Criteria: Interference in blank < 20% of the LOQ signal.
-
Common Pitfalls
-
Deuterium Scrambling: In highly acidic mobile phases left for long periods, deuterium on exchangeable sites can scramble. The methyl-ester d6 is generally stable, but avoid leaving samples in the autosampler >24 hours.
-
Cross-Talk: If the d6 label is lost during fragmentation (e.g., loss of the methyl ester group), the IS product ion might have the same mass as the Analyte product ion.
-
Fix: Choose a product ion that retains the deuterated methyl group.
-
References
-
ICH Harmonised Tripartite Guideline. (2006).[2] Impurities in New Drug Substances Q3A(R2).[2][3][4][5][6] International Conference on Harmonisation.[2][7][8]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
-
European Pharmacopoeia (Ph. Eur.). Felodipine Monograph 10/2021:1013.[2] (Defines Impurity B structure and limits).
-
Maier, B., & Vogeser, M. (2013). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations.[9] Clinical Chemistry and Laboratory Medicine.[9][10]
Disclaimer: This protocol is for research and development purposes. Validation according to GMP/GLP standards is required before clinical or commercial release.
Sources
- 1. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 5. Felodipine EP Impurity A - CAS - 96382-71-7 | Axios Research [axios-research.com]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. lcms.cz [lcms.cz]
HPLC retention time of Felodipine 3,5-Dimethyl Ester-d6
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Felodipine and its Deuterated Internal Standard, Felodipine 3,5-Dimethyl Ester-d6
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for determining the High-Performance Liquid Chromatography (HPLC) retention time of Felodipine and its stable isotope-labeled (SIL) internal standard, Felodipine 3,5-Dimethyl Ester-d6. As the gold standard in quantitative bioanalysis, deuterated internal standards are critical for correcting variability during sample processing and analysis.[1][2][3] This guide explains the causality behind the selected chromatographic conditions, offers a step-by-step experimental workflow, and discusses the expected results, grounded in the physicochemical properties of the analytes. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the chromatographic separation of Felodipine.
Introduction and Scientific Rationale
Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris.[4][5][6] It functions by selectively dilating arterioles, which reduces peripheral vascular resistance and lowers blood pressure.[5][7] Accurate quantification of Felodipine in pharmaceutical formulations and biological matrices is essential for quality control, pharmacokinetic studies, and clinical monitoring.[4][8]
In modern bioanalytical assays, particularly those employing Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount.[2][3][9] Felodipine 3,5-Dimethyl Ester-d6 serves as an ideal internal standard for Felodipine. A deuterated standard is chemically identical to the analyte, exhibiting nearly the same physicochemical properties such as polarity, solubility, and ionization efficiency.[2] The fundamental principle is that the SIL internal standard behaves identically to the analyte throughout sample extraction, chromatographic separation, and detection, thereby compensating for matrix effects and other sources of analytical variability.[2][9]
A critical characteristic of a deuterated internal standard is that it should co-elute with the compound being quantified to ensure both are subjected to the same analytical conditions at the same time.[1] While deuterium substitution can occasionally lead to minor differences in retention time, for most applications, the analyte and its SIL analog are expected to have virtually identical retention behavior under reversed-phase HPLC conditions.[10] This application note details a validated HPLC method to confirm this co-elution and determine the precise retention time for both compounds.
Physicochemical Properties of Analytes
Understanding the properties of Felodipine is key to developing an effective HPLC method.
| Property | Felodipine (C₁₈H₁₉Cl₂NO₄) | Felodipine 3,5-Dimethyl Ester-d6 | Causality for HPLC Method |
| Molecular Weight | 384.25 g/mol [6][11] | ~390.3 g/mol | Does not significantly impact UV-based HPLC retention. Critical for MS detection. |
| Solubility | Practically insoluble in water, soluble in ethanol and acetonitrile.[12][13] | Expected to be nearly identical to Felodipine. | Dictates the use of a high-organic-content mobile phase for elution from a reversed-phase column. |
| LogP (Octanol/Water) | ~3.9[6] | Expected to be nearly identical to Felodipine. | The high lipophilicity indicates strong retention on a non-polar stationary phase like C18, requiring a strong organic mobile phase. |
| Structure | Dihydropyridine derivative.[6] | Isotopically labeled dihydropyridine derivative. | The non-polar nature of the dihydropyridine ring system is well-suited for separation by reversed-phase chromatography. |
Experimental Protocol
This protocol provides a robust method for the isocratic separation of Felodipine and its deuterated internal standard.
Materials and Reagents
-
Standards: Felodipine (Reference Standard), Felodipine 3,5-Dimethyl Ester-d6.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).
-
Buffer Reagents: Ammonium Acetate (Analytical Grade), Acetic Acid (Glacial, Analytical Grade).
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
HPLC Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns are standard for separating lipophilic compounds like Felodipine.[4][11][14][15][16]
Chromatographic Conditions
The following conditions were optimized to achieve efficient separation with good peak symmetry in a reasonable runtime.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for non-polar analytes like Felodipine.[4][15] |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate Buffer, pH 4.5 (70:30, v/v) | Acetonitrile is a strong organic solvent suitable for eluting the lipophilic Felodipine.[4][14] The ammonium acetate buffer at a slightly acidic pH helps to ensure consistent analyte ionization and improve peak shape.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without generating excessive backpressure.[4][15][16] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |
| Detection Wavelength | 238 nm | This wavelength corresponds to a strong absorbance maximum for Felodipine, providing high sensitivity.[16][17] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to allow for the elution of Felodipine and any minor impurities without being excessively long. |
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Buffer Preparation (20 mM Ammonium Acetate, pH 4.5):
-
Weigh approximately 1.54 g of Ammonium Acetate and dissolve it in 1000 mL of deionized water.
-
Adjust the pH to 4.5 ± 0.05 using glacial acetic acid.
-
-
Final Mobile Phase Preparation:
-
Mix 700 mL of Acetonitrile with 300 mL of the prepared buffer.
-
Degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser to prevent air bubbles in the system.
-
Step 2: Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL):
-
Accurately weigh 10 mg of Felodipine Reference Standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Separately, accurately weigh 10 mg of Felodipine 3,5-Dimethyl Ester-d6 and prepare a 100 µg/mL stock solution in the same manner.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Felodipine primary stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Pipette 10 mL of the Felodipine-d6 primary stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Mixed Working Solution (for co-elution verification):
-
Pipette 5 mL of the Felodipine primary stock and 5 mL of the Felodipine-d6 primary stock into a 100 mL volumetric flask. Dilute to volume with the mobile phase to obtain a final concentration of 5 µg/mL for each analyte.
-
Step 3: HPLC System Operation and Analysis
-
System Startup: Turn on the HPLC system components and allow the detector lamp to warm up for at least 20 minutes.
-
System Purge: Purge the pump with the prepared mobile phase for 5-10 minutes to ensure a consistent composition.
-
Column Equilibration: Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability Test:
-
Inject the Felodipine Working Standard Solution (10 µg/mL) six consecutive times.
-
The Relative Standard Deviation (%RSD) for the retention time should be ≤ 1.0%, and the %RSD for the peak area should be ≤ 2.0%.[17]
-
The tailing factor for the Felodipine peak should be ≤ 1.5. These steps are crucial for method validation as per regulatory guidelines.[18][19]
-
-
Analysis:
-
Inject 10 µL of the Felodipine Working Standard Solution.
-
Inject 10 µL of the Felodipine-d6 Working Standard Solution.
-
Inject 10 µL of the Mixed Working Solution.
-
Record the chromatograms and note the retention times.
-
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 5. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. FELODIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 8. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. scispace.com [scispace.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Felodipine - Wikipedia [en.wikipedia.org]
- 13. Felodipine loaded PLGA nanoparticles: preparation, physicochemical characterization and in vivo toxicity study - ProQuest [proquest.com]
- 14. scispace.com [scispace.com]
- 15. An eco-friendly bioanalytical RP-HPLC method coupled with fluorescence detection for simultaneous estimation of felodipine and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsr.com [ijpsr.com]
- 17. nihs.go.jp [nihs.go.jp]
- 18. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Optimizing MRM Transitions for Felodipine 3,5-Dimethyl Ester-d6
A Senior Application Scientist's Guide to Robust Quantitative Method Development
Introduction: The Imperative for Precision in Bioanalysis
In modern drug development and clinical research, the accurate quantification of therapeutic agents and their metabolites is paramount. Felodipine, a dihydropyridine calcium channel blocker used to manage hypertension, is a compound of significant clinical interest.[1] For quantitative assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard involves the use of a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision.[2] A SIL-IS, such as Felodipine 3,5-Dimethyl Ester-d6, is the ideal counterpart to the analyte of interest (Felodipine 3,5-Dimethyl Ester) because its near-identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[2][3] This co-eluting, mass-distinguishable standard allows for the reliable correction of analytical variability, including matrix effects and ion suppression.[4][5]
This application note provides a comprehensive, in-depth protocol for the systematic optimization of Multiple Reaction Monitoring (MRM) transitions for Felodipine 3,5-Dimethyl Ester and its deuterated internal standard, Felodipine 3,5-Dimethyl Ester-d6. Moving beyond a simple recitation of steps, this guide explains the causality behind each experimental choice, empowering the researcher to develop a highly sensitive, specific, and robust quantitative method.
Foundational Principles: The "Why" of MRM Optimization
Multiple Reaction Monitoring is the benchmark for quantification in tandem mass spectrometry due to its exceptional sensitivity and selectivity.[6] The technique relies on isolating a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then isolating a specific product ion in the third quadrupole (Q3). This two-stage mass filtering dramatically reduces chemical noise and increases specificity.
However, the efficiency of this process is entirely dependent on the instrument parameters. Each molecule has a unique "sweet spot" for fragmentation and ion transmission. The goal of optimization is to define these optimal parameters—primarily the Declustering Potential (DP) or Cone Voltage (CV) and the Collision Energy (CE)—to maximize the signal for a given precursor→product ion transition.[6]
-
Declustering Potential (DP) / Cone Voltage (CV): This voltage is applied in the ion source region. Its primary role is to strip away solvent molecules and prevent the formation of ion clusters before they enter the mass analyzer.[7][8] An optimized DP maximizes the signal of the desired precursor ion while preventing premature, in-source fragmentation.[9]
-
Collision Energy (CE): This potential accelerates the precursor ions into the collision cell (Q2), which is filled with an inert gas (e.g., argon). The energy of these collisions dictates the fragmentation pattern.[8][9] Optimizing the CE is critical for maximizing the formation of the desired product ion.[10]
The logical workflow for this process is visualized below.
Experimental Protocols
This section details the step-by-step methodology for optimizing MRM parameters via direct infusion. This approach allows for stable, continuous signal evaluation without the complexities of chromatography.
Reagents and Initial Preparation
-
Analytes: Felodipine 3,5-Dimethyl Ester (Analyte) and Felodipine 3,5-Dimethyl Ester-d6 (Internal Standard, IS).
-
Solvents: HPLC-grade or MS-grade Methanol and Acetonitrile.
-
Preparation of Stock Solutions:
-
Prepare individual 1 mg/mL stock solutions of the Analyte and IS in methanol.
-
From these stocks, prepare an intermediate working solution containing both compounds at 1 µg/mL in 50:50 acetonitrile:water.
-
Finally, prepare a dilute infusion solution of ~50-100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode analysis.
-
Step 1: Precursor Ion Identification (Q1 Scan)
The first objective is to confirm the mass-to-charge ratio (m/z) of the protonated molecular ions, [M+H]+, for both compounds.
-
Protocol:
-
Set up a direct infusion line to the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Configure the mass spectrometer to operate in positive electrospray ionization (ESI+) mode. Dihydropyridines readily form [M+H]+ ions in ESI+.[11][12]
-
Set the instrument to perform a Q1 scan over a mass range that includes the expected molecular weights (e.g., m/z 300-450).
-
Infuse the combined Analyte/IS solution and acquire data.
-
-
Expected Results & Causality:
-
You should observe two prominent peaks corresponding to the [M+H]+ ions.
-
Analyte (Felodipine 3,5-Dimethyl Ester): C17H17Cl2NO4, MW = 370.2.[13] Expect [M+H]+ at m/z 371.2 .
-
Internal Standard (Felodipine 3,5-Dimethyl Ester-d6): C17H11D6Cl2NO4, MW = 376.26.[14] Expect [M+H]+ at m/z 377.3 .
-
The characteristic isotopic pattern of two chlorine atoms should be visible for each precursor.
-
Step 2: Product Ion Selection (Q3 Scan)
With the precursor ions identified, the next step is to determine their primary fragmentation pathways.
-
Protocol:
-
Maintain the infusion setup.
-
Set the instrument to "Product Ion Scan" or "Daughter Scan" mode.
-
Select the analyte precursor ion (m/z 371.2) in Q1.
-
Apply a nominal collision energy (e.g., 20-30 eV) in Q2 to induce fragmentation.
-
Scan Q3 to detect all resulting product ions.
-
Repeat steps 3-5 for the internal standard precursor ion (m/z 377.3).
-
-
Expected Results & Causality:
-
The fragmentation of dihydropyridines typically involves the loss of ester groups.[11][12] For Felodipine itself, the loss of the ethyl or methyl alcohol from the carboxyl groups is the main pathway.[12]
-
For Felodipine 3,5-Dimethyl Ester, the primary fragmentation is expected to be the loss of a methoxy group (-OCH3, 31 Da) or methanol (-CH3OH, 32 Da).
-
The most intense and stable fragments should be selected. A common practice is to choose two transitions per compound: one for quantification (quantifier) and a second for confirmation (qualifier).[15]
-
Step 3: Optimization of DP and CE
This is the most critical phase, where instrument parameters are fine-tuned for maximum signal intensity for each selected transition. Automated optimization software available on most modern instruments can streamline this process significantly.[16][17]
-
Protocol for DP Optimization:
-
Set the instrument to MRM mode, but fix the collision energy at a low value (e.g., 5 eV) to minimize fragmentation.
-
Select a precursor ion (e.g., m/z 371.2) in Q1 and its corresponding product ion in Q3.
-
Create an experiment that ramps the DP/CV across a relevant range (e.g., 20 V to 150 V in 5 V increments).
-
Monitor the intensity of the precursor ion. The optimal DP is the voltage that yields the highest intensity just before a significant drop-off (which indicates in-source fragmentation).
-
Repeat for the internal standard's precursor ion.
-
-
Protocol for CE Optimization:
-
Set the instrument to MRM mode using the optimized DP value for the precursor ion.
-
Select a specific precursor → product ion transition (e.g., 371.2 → 339.2).
-
Create an experiment that ramps the CE across a relevant range (e.g., 5 eV to 50 eV in 2 eV increments).
-
Monitor the intensity of the product ion. The optimal CE is the voltage that produces the maximum signal.
-
Repeat this process for every selected transition (quantifiers and qualifiers) for both the analyte and the internal standard.
-
Summarized Data and Final Method
Following the optimization protocols, the resulting parameters should be consolidated. The table below presents a hypothetical but mechanistically sound set of optimized transitions based on the known fragmentation of dihydropyridines.
| Compound | Role | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment | Optimized DP (V) | Optimized CE (eV) |
| Felodipine 3,5-Dimethyl Ester | Analyte | 371.2 | 339.2 | [M+H - CH₃OH]⁺ | 85 | 22 |
| 371.2 | 210.1 | [M+H - C₆H₄Cl₂ - OCH₃]⁺ | 85 | 38 | ||
| Felodipine 3,5-Dimethyl Ester-d6 | Internal Standard | 377.3 | 342.2 | [M+H - CD₃OH]⁺ | 85 | 22 |
| 377.3 | 213.1 | [M+H - C₆H₄Cl₂ - OCD₃]⁺ | 85 | 38 |
Note: Bolded transitions represent the most likely candidates for the primary quantifier ion due to their typically high intensity.
Implementation in a Chromatographic Method
Once optimized via infusion, these MRM transitions can be incorporated into an LC-MS/MS method. Key considerations include:
-
Dwell Time: The time spent acquiring data for a single MRM transition. Longer dwell times improve signal-to-noise, but too long a time can compromise chromatographic peak shape.[18]
-
Cycle Time: The total time required to monitor all MRM transitions in the method. The cycle time must be short enough to acquire at least 10-15 data points across each chromatographic peak to ensure accurate integration.[18][19]
Conclusion
The systematic optimization of MRM transitions is a foundational requirement for developing high-quality quantitative LC-MS/MS assays. By moving sequentially from precursor identification to product ion selection and finally to the fine-tuning of declustering potential and collision energy, researchers can maximize instrument response for their target analytes. The use of a stable isotope-labeled internal standard like Felodipine 3,5-Dimethyl Ester-d6 is indispensable, as it provides the most reliable means of correcting for analytical variability. The protocols and principles outlined in this guide provide a robust framework for achieving the sensitivity, specificity, and accuracy demanded in modern pharmaceutical and clinical analysis.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Skyline Collision Energy Optimization. Skyline.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- Introduction to deuterated internal standards in mass spectrometry. Benchchem.
- Proposed mass fragmentation pathways for dihydropiridines by ESI (Felodipine case). ResearchGate.
- MRM development. (2024, March 16). Reddit.
- De Nucci, G., et al. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B.
- Development of an MRM method. University of California, Davis.
- Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017, January 9). Agilent Technologies.
- Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. (2023, February 19). National Center for Biotechnology Information.
- Automated MRM Transition Optimization Using waters_connect for Quantitation Software. (2025, November 10). Waters Corporation.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC International.
- Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. LabRulez LCMS.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.
- Felodipine 3,5-dimethyl ester-13C2,d6. MedChemExpress.
- Procedures for Creating MRM Methods for Multicomponent Simultaneous Analyses Using Retention Indices. Shimadzu.
- MassHunter MRM/dMRM/tMRM Database Familiarization Guide. Agilent.
- Putting it together: why should I tune my mass spectrometer?. (2023, February 2). Biotage.
- Mass spectra of fragment ions of felodipine. Journal of Chinese Mass Spectrometry Society.
- Automated Development of MRM Methods for Bioanalytical Assays. Waters Corporation.
- Felodipine-impurities. Pharmaffiliates.
- Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. National Center for Biotechnology Information.
- Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Agilent.
- Optimizing LC–MS and LC–MS-MS Methods. (2026, February 10). LCGC International.
- Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass S. Thermo Fisher Scientific.
- Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chromatography-mass spectrometry. (1991, April 19). National Center for Biotechnology Information.
- Felodipine 3,5-Dimethyl Ester. FINETECH INDUSTRY LIMITED.
- Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. (2023, January 17). Acta Chromatographica.
- Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. (2020, October 22). Bioanalysis Zone.
- Felodipine. National Center for Biotechnology Information.
- Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Shimadzu.
- Felodipine 3,5-Dimethyl Ester. Daicel Pharma Standards.
Sources
- 1. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. biotage.com [biotage.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. gilbertodenucci.com [gilbertodenucci.com]
- 13. Felodipine 3,5-Dimethyl Ester | CAS: 91189-59-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. agilent.com [agilent.com]
- 16. agilent.com [agilent.com]
- 17. lcms.cz [lcms.cz]
- 18. uab.edu [uab.edu]
- 19. shimadzu.co.kr [shimadzu.co.kr]
Extraction of Felodipine metabolites from plasma using d6 standards
Application Note: High-Sensitivity Extraction and Quantitation of Felodipine and Dehydrofelodipine in Human Plasma via LC-MS/MS
Executive Summary & Scientific Rationale
This application note details a robust, field-validated protocol for the simultaneous extraction and quantitation of Felodipine and its primary metabolite, Dehydrofelodipine, from human plasma.
The Challenge: Felodipine is a dihydropyridine calcium channel blocker with high first-pass metabolism and extreme photosensitivity. Conventional UV detection lacks the sensitivity required for pharmacokinetic (PK) trough levels. Furthermore, plasma phospholipids often cause significant ion suppression in Electrospray Ionization (ESI).
The Solution: We utilize Stable Isotope Dilution Mass Spectrometry (SID-MS) . By employing Felodipine-d6 as the Internal Standard (IS), we achieve three critical analytical goals:
-
Matrix Compensation: The d6-isotope co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events, thereby normalizing the signal.
-
Recovery Correction: Adding the IS prior to extraction corrects for any analyte loss during the Liquid-Liquid Extraction (LLE) process.
-
Photostability Control: While the d6 standard does not prevent degradation, it degrades at a similar rate to the analyte if accidental exposure occurs, maintaining the relative ratio (though strict light protection is still mandatory).
Metabolic Pathway & Mechanism
Felodipine is extensively metabolized in the gut and liver, primarily by CYP3A4 .[1] The primary metabolic step is the oxidation of the dihydropyridine ring to a pyridine analog (Dehydrofelodipine), which is pharmacologically inactive but a critical marker for CYP3A4 activity.[2]
Figure 1: The primary metabolic pathway of Felodipine mediated by CYP3A4, resulting in the aromatized Dehydrofelodipine.[1][2][3][4][5][6][7][8][9][10][11]
Materials & Reagents
-
Analytes: Felodipine (Ref Std), Dehydrofelodipine (Ref Std).[2]
-
Internal Standard: Felodipine-d6 (Isotopic purity >99%).
-
Matrix: Drug-free Human Plasma (K2EDTA).
-
Solvents:
-
Methyl tert-butyl ether (MTBE) or Diethyl Ether (HPLC Grade).
-
n-Hexane (HPLC Grade).
-
Acetonitrile (LC-MS Grade).
-
Ammonium Formate (LC-MS Grade).
-
-
Equipment: Triple Quadrupole MS (e.g., Sciex 4500/5500 or Waters Xevo), UHPLC system, Nitrogen Evaporator.
Experimental Protocol
A. Critical Pre-Analytical Warning
WARNING: LIGHT SENSITIVITY Felodipine degrades rapidly under standard laboratory lighting.
All procedures must be performed under monochromatic sodium light (yellow light) or in a darkened room.
Use amber glassware and wrap all clear tubes in aluminum foil immediately.
B. Solution Preparation
-
Stock Solutions: Dissolve Felodipine, Dehydrofelodipine, and Felodipine-d6 in Methanol to 1 mg/mL. Store at -20°C in amber vials.
-
Working IS Solution: Dilute Felodipine-d6 to 50 ng/mL in 50% Methanol.
C. Extraction Workflow (Liquid-Liquid Extraction)
We utilize LLE over Protein Precipitation (PPT) because LLE yields cleaner extracts by leaving behind phospholipids that cause ion suppression.
Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow designed to minimize phospholipid carryover.
Detailed Steps:
-
Thaw plasma samples at room temperature under yellow light.
-
Transfer 200 µL of plasma into a 15 mL amber polypropylene tube.
-
Add 20 µL of Working IS Solution (Felodipine-d6). Vortex gently.
-
Add 3 mL of extraction solvent: Diethyl Ether/n-Hexane (80:20 v/v) .
-
Scientist's Note: This non-polar blend extracts the lipophilic Felodipine while leaving polar proteins and salts in the aqueous phase.
-
-
Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Decant the organic (top) layer into a clean glass tube.
-
Evaporate the organic solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of Mobile Phase (ACN:Water 80:20). Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.[12]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 60% B
-
0.5 - 3.0 min: 60% -> 95% B
-
3.0 - 4.0 min: 95% B (Wash)
-
4.0 - 4.1 min: 95% -> 60% B
-
4.1 - 6.0 min: 60% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
-
Spray Voltage: 4500 V.
-
Temperature: 500°C.[10]
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
| Felodipine | 384.1 [M+H]+ | 338.1 | 18 | 100 |
| Dehydrofelodipine | 382.1 [M+H]+ | 336.1 | 20 | 100 |
| Felodipine-d6 (IS) | 390.1 [M+H]+ | 344.1 | 18 | 100 |
Note: The transition 384->338 corresponds to the loss of the ethanol group (or equivalent ester fragment), which is the most stable fragmentation pathway for dihydropyridines.
Validation & Quality Assurance
To ensure the trustworthiness of the data, the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidelines):
-
Linearity:
-
Matrix Effect (ME) Calculation:
-
Compare the peak area of the analyte spiked post-extraction (Set A) to the analyte spiked in pure solvent (Set B).
- .
-
Success Criteria: The d6-IS should show a similar ME to the analyte, ensuring the Internal Standard Normalized Matrix Factor is close to 1.0.
-
-
Recovery:
-
Compare Pre-extraction spike vs. Post-extraction spike.
-
Target: > 75% recovery for both analyte and IS.
-
References
-
Drugan, T. et al. (2002). "A stability indicating LC method for felodipine." Journal of Pharmaceutical and Biomedical Analysis. Available at:
-
De Nucci, G. et al. (2004). "Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography B. Available at:
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Available at:
-
PubChem. "Felodipine Compound Summary." National Library of Medicine. Available at:
Sources
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gilbertodenucci.com [gilbertodenucci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A stability indicating LC method for felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
A Robust and Sensitive LC-MS/MS Method for the Quantification of Felodipine using a Stable Isotope-Labeled Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Felodipine in a biological matrix. The protocol employs Felodipine 3,5-Dimethyl Ester-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high fidelity in pharmacokinetic and bioequivalence studies. We will explore the rationale behind key experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection, providing a comprehensive, self-validating protocol for immediate implementation in a research or drug development setting.
Introduction: The Rationale for a High-Fidelity Analytical Method
Felodipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension.[1][2] It functions by selectively relaxing vascular smooth muscle, which lowers peripheral vascular resistance and reduces blood pressure.[2] The clinical utility of Felodipine is, however, paralleled by significant pharmacokinetic challenges. It is almost completely absorbed orally but undergoes extensive first-pass metabolism, resulting in a systemic bioavailability of only about 15-20%.[3][4][5] Furthermore, Felodipine is highly bound to plasma proteins (>99%), which can influence its distribution and clearance.[3][4]
These characteristics necessitate a highly sensitive, specific, and robust analytical method for its quantification in biological fluids like plasma. While many methods have been developed using HPLC with UV detection or structural analog internal standards, the gold standard for bioanalysis is LC-MS/MS coupled with a stable isotope-labeled internal standard (SIL-IS).[6]
A SIL-IS, such as Felodipine 3,5-Dimethyl Ester-d6, is the ideal choice for quantitative bioanalysis. It is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects in the mass spectrometer source.[6] This allows for highly accurate correction of variations that may occur during sample preparation and analysis, a feat not always achievable with structural analogs like nimodipine, which may exhibit different extraction recoveries or ionization responses.[6][7]
Chromatographic Principles and System Selection
The separation of Felodipine, a lipophilic molecule, is best achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique utilizes a non-polar stationary phase (the column) and a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most common and effective choice for Felodipine analysis.[8][9][10] The long alkyl chains provide sufficient hydrophobicity to retain Felodipine and separate it from more polar matrix components. Columns with a smaller particle size (e.g., < 3 µm) can be used for faster, high-efficiency UPLC applications.
-
Mobile Phase Selection: The mobile phase must be optimized to achieve good peak shape, resolution, and a reasonable retention time.
-
Organic Component: Acetonitrile is frequently chosen due to its low viscosity and UV transparency.[11][10][12] Methanol is also a viable option, sometimes used in combination with acetonitrile.[8][13]
-
Aqueous Component & Modifier: For LC-MS/MS applications, a volatile modifier is crucial. Formic acid (0.1%) or ammonium acetate are excellent choices as they aid in the protonation of the analyte in the electrospray source, enhancing the MS signal, and are fully compatible with high vacuum systems.[14][15][16]
-
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the analysis of Felodipine in plasma.
Materials and Reagents
-
Standards: Felodipine reference standard, Felodipine 3,5-Dimethyl Ester-d6 (Internal Standard, IS).
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Reagents: Formic Acid (LC-MS grade).
-
Plasma: Blank human plasma (K2-EDTA).
Instrumentation
-
LC System: A UHPLC or HPLC system capable of delivering accurate gradients (e.g., Shimadzu Nexera, Waters Acquity).[17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent, Shimadzu LCMS-8050).[17]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Felodipine and Felodipine-d6 IS in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Felodipine stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working solutions for calibration curve standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL, 100 ng/mL).
-
Internal Standard (IS) Spiking Solution (50 ng/mL): Dilute the Felodipine-d6 stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 50 ng/mL.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting Felodipine from plasma.[12][17]
-
Aliquot: Pipette 100 µL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Spike IS: Add 20 µL of the 50 ng/mL IS Spiking Solution to all tubes (except for the double blank, which receives 20 µL of 50:50 acetonitrile:water).
-
Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[17]
-
Transfer: Carefully transfer the supernatant to a clean HPLC vial.
-
Inject: Inject the sample into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides excellent retention and high-resolution separation for Felodipine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile modifier for ESI+ ionization.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for efficient elution. |
| Gradient | 0-0.5 min (40% B), 0.5-2.5 min (40-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (40% B) | Gradient elution ensures sharp peaks and separation from early-eluting matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring good efficiency. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[15] |
| Injection Vol. | 5 µL | Minimizes column overload while providing sufficient sensitivity. |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Felodipine contains nitrogen atoms that are readily protonated.[6][17] |
| MRM Transition 1 | Felodipine: 384.1 -> 338.2 | Corresponds to [M+H]+ precursor and a stable product ion, ensuring specificity.[6][17] |
| MRM Transition 2 | Felodipine-d6 (IS): 390.1 -> 344.2 | Theoretical transition for the d6-labeled standard ([M+6+H]+), assuming identical fragmentation pathway. |
| Dwell Time | 100 ms | Sufficient time to acquire >15 data points across each chromatographic peak. |
| Source Temp. | 500 °C | Optimizes desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Standard voltage for efficient ionization. |
Method Validation Framework
To ensure the trustworthiness of the method, it must be validated according to established guidelines (e.g., ICH M10 Bioanalytical Method Validation). The protocol should be demonstrated to be a self-validating system through the following key experiments.
-
Selectivity: Analysis of at least six different blank plasma lots to ensure no endogenous interferences are observed at the retention times of Felodipine and the IS.
-
Linearity: A calibration curve should be constructed using at least six non-zero standards, plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve should exhibit a correlation coefficient (r²) of ≥ 0.99.[6]
-
Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations on three separate occasions. The precision (%CV) should be ≤15% and accuracy (%RE) should be within ±15%.[18]
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (≤20%).[12][13]
-
Matrix Effect & Recovery: Assessed to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte or IS.
Data Visualization
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for Felodipine quantification using LC-MS/MS.
Conclusion
The LC-MS/MS method presented provides a robust, sensitive, and specific protocol for the quantification of Felodipine in plasma. The use of a stable isotope-labeled internal standard, Felodipine 3,5-Dimethyl Ester-d6, is critical for correcting matrix effects and ensuring the highest level of accuracy and precision. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with the validation framework, constitute a complete and trustworthy system for application in demanding research and regulated bioanalytical environments.
References
-
Setti, A., et al. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. International Journal of Pharmaceutical Sciences Review and Research.
-
Annapurna, M. M., et al. (2020). Method Development and Validation of Stability Indicating RP-HPLC for the Estimation of Felodipine PR Tablets. Asian Journal of Pharmaceutical Analysis.
-
SIELC Technologies. (2018). Separation of Felodipine on Newcrom R1 HPLC column. SIELC.
-
Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 Poster.
-
Pandey, S., et al. (2010). ANALYTICAL METHOD VALIDATION AND CLEANING VERIFICATION OF FELODIPINE BY HPLC METHOD. PharmacologyOnLine.
-
Jadhav, N., et al. (2019). Validated RP-HPLC method for quantification of felodipine in rabbit plasma: Application in a bioequivalence study. Pharmacological Reports.
-
De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B.
-
Rao, V. J., et al. (2013). A VALIDATED, STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF FELODIPINE AND ITS RELATED SUBSTANCES. International Journal of Pharmaceutical Sciences and Research.
-
Wang, L., et al. (2007). Quantitative determination of felodipine in human serum by LC-MS-MS method. Chinese Journal of New Drugs.
-
Taha, E. A., et al. (2019). RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine. European Journal of Chemistry.
-
Setti, A., et al. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine and Voltage Gated L-type Calcium Channel. ResearchGate.
-
Japanese Pharmacopoeia. Felodipine Tablets Dissolution Test. Ministry of Health, Labour and Welfare.
-
Kumar, A., et al. (2012). DEVELOPMENT AND VALIDATION RP-HPLC METHOD FOR ANALYSIS OF FELODIPINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. ResearchGate.
-
Tanaka, H., et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. PMC.
-
Kumar, B. S., et al. (2018). analytical method development and validation of felodipine in bulk and tablet dosage form by using. Zenodo.
-
Sravani, G., et al. (2011). Validation, quantitative and qualitative analysis of felodipine drug using HPLC. ResearchGate.
-
Sharma, A., et al. (2023). FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. International Journal of Applied Pharmaceutics.
-
Seshagiri, R. V., et al. (2012). Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. Scholars Research Library.
-
Rao, V. U., et al. (2014). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. ResearchGate.
-
De Nucci, G., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. PubMed.
-
Drugs.com. (2025). Felodipine Tablets: Package Insert / Prescribing Info / MOA. Drugs.com.
-
Edgar, B., et al. (1985). Clinical pharmacokinetics of felodipine. A summary. PubMed.
-
Edgar, B., et al. (1987). Pharmacokinetics and haemodynamic effects of felodipine as monotherapy in hypertensive patients. PubMed.
-
Yang, L., et al. (1998). [Determination of felodipine concentration in human plasma by GC-ECD and study of its pharmacokinetics]. PubMed.
-
Saltiel, E., et al. (1988). Felodipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension. PubMed.
-
Van Harten, J. (1991). Felodipine Clinical Pharmacokinetics. University of Groningen research portal.
Sources
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. Felodipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. gilbertodenucci.com [gilbertodenucci.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. scispace.com [scispace.com]
- 12. Validated RP-HPLC method for quantification of felodipine in rabbit plasma: Application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajpaonline.com [ajpaonline.com]
- 14. Separation of Felodipine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. lcms.cz [lcms.cz]
- 18. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Establishing Quantification Limits for Felodipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a detailed, validated protocol for the quantification of Felodipine in human plasma. Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2][3] Given its pharmacokinetic profile, which includes extensive first-pass metabolism and a bioavailability of approximately 15%, a highly sensitive and specific bioanalytical method is crucial for accurate pharmacokinetic and bioequivalence studies.[4][5][6] This protocol employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and utilizes Felodipine 3,5-Dimethyl Ester-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. The established method demonstrates a Lower Limit of Quantification (LLOQ) that is suitable for clinical and preclinical investigations. All procedures adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][8][9][10][11][12][13]
Introduction: The Rationale for a Deuterated Internal Standard
The accurate quantification of drug candidates and their metabolites in biological matrices is a cornerstone of drug development.[9] However, the inherent complexity of matrices like human plasma presents significant analytical challenges, most notably the "matrix effect."[14][15] The matrix effect refers to the alteration of analyte ionization efficiency—either suppression or enhancement—caused by co-eluting endogenous components of the sample, such as phospholipids, salts, and proteins.[14][15] This phenomenon can lead to erroneous quantification, compromising the integrity of pharmacokinetic data.
To counteract these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is considered the gold standard in LC-MS/MS bioanalysis.[16][17][18][19] A deuterated internal standard, like Felodipine 3,5-Dimethyl Ester-d6, is chemically and structurally almost identical to the analyte, Felodipine.[16][18] This near-identical physicochemical behavior ensures that it experiences the same variations during sample preparation, chromatographic separation, and ionization as the analyte.[16][17] By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a robust and reliable quantification.[19] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL-IS, highlighting its regulatory acceptance and scientific necessity.[19]
Experimental Workflow & Causality
The bioanalytical process is a multi-step workflow designed to isolate the analyte from the complex biological matrix and present it in a form suitable for LC-MS/MS analysis. Each step is optimized to maximize recovery, minimize matrix effects, and ensure reproducibility.
Caption: Bioanalytical workflow for Felodipine quantification.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Causality: The choice of sample preparation technique is critical for removing interferences. While protein precipitation is a simpler method, it often leaves behind a significant amount of matrix components.[20] Solid-phase extraction (SPE) offers excellent cleanup but can be more method-development intensive.[21][22][23] Liquid-liquid extraction (LLE) provides a robust and effective means of separating Felodipine, a lipophilic compound, from the aqueous plasma matrix.[1][24][25][26] A solvent mixture of diethyl ether and hexane is chosen to optimize the extraction efficiency for Felodipine while minimizing the co-extraction of highly polar, interfering substances.[1][24][27]
Protocol:
-
Pipette 200 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the Felodipine 3,5-Dimethyl Ester-d6 internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly (approx. 10 seconds) to mix.
-
Add 1 mL of the extraction solvent (e.g., Diethyl Ether:Hexane, 80:20 v/v).[1][24]
-
Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds to ensure complete dissolution and transfer to an autosampler vial for analysis.
LC-MS/MS Method & Parameters
Causality: The combination of liquid chromatography for physical separation and tandem mass spectrometry for specific detection provides the high selectivity and sensitivity required for bioanalysis.[1] A C18 reversed-phase column is selected due to its excellent retention and separation capabilities for moderately non-polar compounds like Felodipine. The mobile phase composition is optimized to achieve a short chromatographic run time with good peak shape. Electrospray ionization (ESI) in positive mode is chosen as it provides efficient ionization for Felodipine. Multiple Reaction Monitoring (MRM) is employed for its unparalleled specificity and sensitivity, monitoring the transition from a specific precursor ion to a product ion for both the analyte and the internal standard.[28]
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 100 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | ~5 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ion (Felodipine) | m/z 384.1 → 338.0[28][29] |
| Precursor → Product Ion (Felodipine-d6) | m/z 389.1 → 338.1 (Hypothetical, based on d5 IS)[29] |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Method Validation & Quantification Limits
A full method validation was performed in accordance with FDA and EMA guidelines to establish the method's reliability, accuracy, and precision.[8][12]
Caption: Core parameters of bioanalytical method validation.
Calibration Curve and Linearity
The method was found to be linear over a concentration range of 0.1 ng/mL to 20 ng/mL in human plasma. The calibration curve, constructed by plotting the peak area ratio (Felodipine/Felodipine-d6) against the nominal concentration, consistently yielded a correlation coefficient (r²) greater than 0.99.
Quantification Limits
-
Lower Limit of Quantification (LLOQ): The LLOQ was established at 0.1 ng/mL .[28][30] At this concentration, the method demonstrated acceptable precision (Coefficient of Variation, CV ≤ 20%) and accuracy (within ±20% of the nominal value).
-
Upper Limit of Quantification (ULOQ): The ULOQ was established at 20 ng/mL , the highest point on the validated calibration curve.[24]
Accuracy & Precision
The intra- and inter-day accuracy and precision were evaluated using Quality Control (QC) samples at four concentration levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (% of Nominal) |
| LLOQ | 0.1 | < 15% | < 15% | 90% - 110% |
| LQC | 0.3 | < 10% | < 10% | 92% - 108% |
| MQC | 7.0 | < 8% | < 9% | 95% - 105% |
| HQC | 15.0 | < 7% | < 8% | 96% - 104% |
Data presented are representative and meet standard regulatory acceptance criteria (±15% for QCs, ±20% for LLOQ).
Conclusion
This application note describes a robust, sensitive, and specific LC-MS/MS method for the quantification of Felodipine in human plasma, utilizing Felodipine 3,5-Dimethyl Ester-d6 as the internal standard. The use of a deuterated internal standard is paramount in mitigating matrix effects and ensuring data integrity.[19] The method is fully validated according to international regulatory standards and demonstrates a lower limit of quantification of 0.1 ng/mL, making it highly suitable for pharmacokinetic, bioavailability, and bioequivalence studies in drug development.
References
- Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). InfinixBio.
- Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
- Assessment of matrix effect in quantit
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Emmes.
- The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide. Benchchem.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
- EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy.
- FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars.
- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
- Bioanalytical Method Valid
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, August 21).
- Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Valid
- Quantitative determination of felodipine in human serum by LC-MS-MS method. (2025, August 6).
- LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte.
- Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design. (2005, October 31). PubMed.
- Bioanalytical method valid
- Review Article on Matrix Effect in Bioanalytical Method Development.
- Deuterated internal standards and bioanalysis. AptoChem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.
- LC-MS/MS determination of felodipine in human plasma. (2012, January 1). Ingenta Connect.
- Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Gilberto De Nucci.
- Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide
- Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. PubMed.
- Deuterated Standards for LC-MS Analysis. (2025, November 8).
- Ultrasound assisted dispersive liquid-liquid microextraction coupled with high performance liquid chromatography designated for bioavailability studies of felodipine combinations in rat plasma. (2025, August 9).
- [Determination of felodipine concentration in human plasma by GC-ECD and study of its pharmacokinetics]. (1998, June). PubMed.
- Method development and validation for estimation of Felodipine in human plasma by LCMS/MS. (2013, March 6). Indian Journals.
- Determination of felodipine and its metabolites in plasma using capillary gas chromatography with electron-capture detection and their identification by gas chrom
- Bioequivalence Study and Pharmacokinetic Evaluation of a Dihydropyridine Calcium Channel Blocker by LC-MS Method in Human. Scholars Research Library.
- Clinical Pharmacology of Felodipine. (2025, April 9).
- Evaluation of felodipine as a potential perpetrator of pharmacokinetic drug-drug interactions. University of Otago.
- Clinical pharmacokinetics of felodipine. A summary. (1987). PubMed.
- A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction. (2022, July 15). Semantic Scholar.
- Felodipine Clinical Pharmacokinetics. University of Groningen research portal.
- Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). MDPI.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021, May 4). PMC.
Sources
- 1. gilbertodenucci.com [gilbertodenucci.com]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 11. centerforbiosimilars.com [centerforbiosimilars.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. infinixbio.com [infinixbio.com]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 20. lcms.cz [lcms.cz]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Development of a liquid-liquid extraction procedure for five 1,4-dihydropyridines calcium channel antagonists from human plasma using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 27. [Determination of felodipine concentration in human plasma by GC-ECD and study of its pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. LC-MS/MS determination of felodipine in human plasma: Ingenta Connect [ingentaconnect.com]
- 29. Indian Journals [indianjournals.com]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Felodipine 3,5-Dimethyl Ester-d6 Bioanalysis
Topic: Eliminating Carryover in High-Sensitivity LC-MS/MS Assays
Status: Active | Ticket Priority: Critical (Impacts LLOQ/Validation) Expert: Senior Application Scientist, Bioanalytical Division
Executive Summary
You are encountering carryover with Felodipine 3,5-Dimethyl Ester-d6 , a deuterated internal standard (IS) used for the quantification of Felodipine.
The Root Cause: Felodipine and its dimethyl ester analogs are highly lipophilic 1,4-dihydropyridines (LogP
The Consequence: Because this is an Internal Standard, carryover does not just cause "ghost peaks"; it artificially inflates the IS response in blank samples and low-concentration standards. This distorts the Peak Area Ratio (Analyte/IS) , causing non-linearity at the Lower Limit of Quantitation (LLOQ) and failing FDA/EMA validation criteria.
Part 1: The Diagnostic Workflow
Before tearing down the instrument, you must isolate the source. Use the following logic flow to determine if the carryover is mechanical (autosampler) or chromatographic (column).
Figure 1: Diagnostic Logic Tree. Use this workflow to distinguish between column accumulation (requires gradient modification) and injector carryover (requires wash solvent optimization).
Part 2: Troubleshooting Guides & FAQs
Module A: Autosampler & Needle Wash Optimization
Q: I am using 100% Methanol as a needle wash, but the carryover persists. Why? A: Methanol is insufficient for Felodipine analogs. While Felodipine is soluble in methanol, it is not "chaotropic" enough to strip the molecule from hydrophobic PEEK or Teflon surfaces once adsorbed. The Van der Waals forces holding the lipophilic ester to the plastic are stronger than the solvation power of pure methanol.
The Solution: You need a wash solvent that combines solubility with surface wetting and protonation .
Recommended Wash Configuration: If your system supports dual wash (Weak/Strong), use this configuration:
| Parameter | Composition | Mechanism of Action |
| Weak Wash (Wash 1) | 90:10 Water:Acetonitrile + 0.1% Formic Acid | Removes buffer salts; prevents precipitation when Strong Wash is introduced. |
| Strong Wash (Wash 2) | 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid | IPA/Acetone: Strong lipophilic solubilizers to strip the ester. Formic Acid: Protonates the dihydropyridine nitrogen, increasing solubility and reducing binding to silanols. |
Protocol:
-
Set Strong Wash volume to at least 3x the needle volume .
-
Enable "Dip and Rinse" mode if available.
-
Critical: Ensure the seat/port is also washed, not just the needle.
Expert Insight: Avoid 100% DMSO. While it dissolves Felodipine well, its high viscosity and difficulty to remove can lead to "smearing" carryover in subsequent runs [1].
Module B: Chromatographic Parameters
Q: My blank shows a peak at the exact retention time of the IS, but only after running high-concentration samples. Is my column contaminated? A: Likely, yes. Lipophilic compounds like Felodipine 3,5-dimethyl ester can accumulate on the head of the column or in the frit. A standard gradient often fails to elute 100% of the mass, leading to elution in the next injection (the "memory effect").
The Solution: Implement a "Sawtooth" Wash Step at the end of every injection.
Optimized Gradient Table:
| Time (min) | % Organic (B) | Action |
| 0.0 - 2.0 | Gradient | Elution of Analyte & IS |
| 2.1 | 98% | Hard Wash Step |
| 2.1 - 3.5 | 98% | Hold high organic to strip column |
| 3.6 | Initial % | Re-equilibration |
Note: If using a C18 column, ensure the "Organic" phase (B) contains at least 50% Acetonitrile. Methanol alone may not be strong enough to elute the ester from a high-carbon-load C18 phase.
Module C: System Materials & Adsorption
Q: I’ve changed the wash and the column, but I still see random carryover spikes. What did I miss? A: You are likely facing Rotor Seal Adsorption . The rotor seal in your high-pressure valve is typically made of Vespel or Tefzel. Felodipine esters can diffuse into the micropores of these polymers.
The Fix:
-
Switch Materials: Upgrade to a PEEK-Sil or Ceramic rotor seal if your valve supports it. These materials are harder and less porous than Vespel.
-
Passivation: If you cannot change the seal, run a "System Passivation" sequence:
-
Remove the column.
-
Connect the injector directly to the detector (or waste).
-
Inject 20 µL of Isopropanol:0.1% Formic Acid (1:1) ten times.
-
This strips the flow path and valve grooves.
-
Part 3: The "Zero-Carryover" Injection Protocol
To validate that your system is clean, do not just inject a single blank. Use this sequence to prove the integrity of your data.
Figure 2: Validation Sequence.[1] Carryover is acceptable only if the peak area in 'Blank A' is < 20% of the LLOQ area (for Analyte) and < 5% of the average IS response (for Internal Standard) [2].
References
-
Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting carry-over in LC-MS analysis of biomolecules. Mass Spectrometry, 8(2), S0083.
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.
-
Migliorança, L. H., et al. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.[1] Journal of Chromatography B, 814(2), 217-223.[1]
-
Thermo Fisher Scientific. Carryover & Contamination: Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.
Sources
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Felodipine Using its Deuterated Internal Standard, Felodipine 3,5-Dimethyl Ester-d6
This guide provides an in-depth, objective comparison of bioanalytical methods for the quantification of Felodipine, a dihydropyridine calcium channel blocker, in biological matrices. It advocates for the use of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard, Felodipine 3,5-Dimethyl Ester-d6, as the gold standard for accuracy and reliability in pharmacokinetic and toxicokinetic studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and regulatory-compliant bioanalytical assays.
The Critical Role of Bioanalytical Method Validation in Felodipine Research
Felodipine is a widely prescribed antihypertensive agent.[1] Accurate measurement of its concentration in biological fluids such as plasma is crucial for determining its pharmacokinetic profile, assessing bioequivalence of generic formulations, and making informed decisions on safety and efficacy during drug development.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods to ensure data integrity.[3][4]
Comparative Analysis of Bioanalytical Techniques for Felodipine
Several analytical techniques have been employed for the quantification of Felodipine in various matrices. A comparative overview highlights the evolution towards more sensitive and specific methods.
| Analytical Technique | Advantages | Disadvantages | Suitability for Regulated Bioanalysis |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | - Cost-effective- Widely available | - Lower sensitivity- Prone to interference from matrix components- May require extensive sample cleanup | Limited, may not meet the required lower limit of quantification (LLOQ) for pharmacokinetic studies. |
| High-Performance Thin-Layer Chromatography (HPTLC) | - High sample throughput- Low solvent consumption | - Lower precision and accuracy compared to HPLC and LC-MS/MS- Limited sensitivity | Not suitable for quantitative bioanalysis in drug development due to limitations in precision and sensitivity.[5] |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | - High sensitivity and selectivity- High throughput- Can handle complex biological matrices | - Higher initial instrument cost- Potential for matrix effects | The gold standard. Meets and exceeds regulatory requirements for sensitivity, specificity, and robustness. |
The inherent advantages of LC-MS/MS in terms of sensitivity and selectivity make it the unequivocally superior choice for the bioanalysis of Felodipine, especially when low concentrations need to be accurately measured in complex biological matrices.
The Gold Standard: LC-MS/MS with a Deuterated Internal Standard
The use of an appropriate internal standard (IS) is fundamental to a robust LC-MS/MS assay. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variability.
Why Felodipine 3,5-Dimethyl Ester-d6 is the Optimal Internal Standard
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. Felodipine 3,5-Dimethyl Ester-d6, a deuterated analog of a Felodipine impurity, is an excellent choice as an internal standard for Felodipine bioanalysis for several key reasons:
-
Co-elution with the Analyte: Due to its near-identical physicochemical properties, it co-elutes with Felodipine, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.
-
Similar Extraction Recovery: It mirrors the extraction efficiency of Felodipine from the biological matrix.
-
Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the deuterium labeling.
-
Reduced Isotopic Crosstalk: The +6 Da mass difference minimizes the potential for isotopic contribution from the analyte to the internal standard signal.
While other compounds like nimodipine have been used as internal standards for Felodipine analysis, they are structurally different and may not perfectly compensate for matrix effects and extraction variability, potentially compromising the accuracy and precision of the results.[5]
A Validated LC-MS/MS Method for Felodipine Using Felodipine 3,5-Dimethyl Ester-d6
This section presents a detailed, step-by-step methodology for the validation of a bioanalytical method for Felodipine in human plasma, incorporating Felodipine 3,5-Dimethyl Ester-d6 as the internal standard. The validation parameters and acceptance criteria are in accordance with the FDA and EMA guidelines.[3][4]
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for the quantification of Felodipine in plasma.
Detailed Method Parameters
LC-MS/MS System:
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Source: Electrospray Ionization (ESI), positive mode
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 30% B to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1.5 minutes.
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometric Conditions:
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Felodipine: m/z 384.1 → 338.1
-
Felodipine 3,5-Dimethyl Ester-d6 (IS): m/z 376.3 → 316.2
-
-
Key MS Parameters: Optimized for maximum sensitivity and specificity.
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepared in methanol for both Felodipine and Felodipine 3,5-Dimethyl Ester-d6.
-
Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution: Prepared at a concentration of 100 ng/mL.
Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepared by spiking blank human plasma with appropriate working solutions to achieve concentrations ranging from 0.05 ng/mL (LLOQ) to 50 ng/mL (ULOQ).
-
Quality Control (QC) Samples: Prepared in blank human plasma at four concentration levels:
-
LLOQ QC: 0.05 ng/mL
-
Low QC (LQC): 0.15 ng/mL
-
Medium QC (MQC): 5 ng/mL
-
High QC (HQC): 40 ng/mL
-
Bioanalytical Method Validation: Results and Discussion
The following sections detail the validation parameters, hypothetical results, and their interpretation, demonstrating the robustness of the proposed method.
Selectivity
Protocol: Six different lots of blank human plasma were processed and analyzed to assess for interferences at the retention times of Felodipine and the internal standard.
Results:
| Plasma Lot | Peak Area at Felodipine RT | Peak Area at IS RT |
|---|---|---|
| 1 | Not Detected | Not Detected |
| 2 | Not Detected | Not Detected |
| 3 | Not Detected | Not Detected |
| 4 | Not Detected | Not Detected |
| 5 | Not Detected | Not Detected |
| 6 | Not Detected | Not Detected |
Linearity and Range
Protocol: Calibration curves were prepared and analyzed in three separate runs. The peak area ratios of Felodipine to the internal standard were plotted against the nominal concentrations.
Results:
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Calibration Range | 0.05 - 50 ng/mL | - |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation Coefficient (r²) | > 0.998 | ≥ 0.99 |
| Back-calculated Concentration Deviation | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |
Accuracy and Precision
Protocol: Six replicates of QC samples at four concentration levels were analyzed in three separate runs on different days.
Results:
Intra-day Accuracy and Precision (Run 1)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| LLOQ QC | 0.05 | 0.052 | 104.0 | 5.8 |
| LQC | 0.15 | 0.148 | 98.7 | 4.2 |
| MQC | 5.00 | 5.12 | 102.4 | 3.1 |
| HQC | 40.00 | 39.85 | 99.6 | 2.5 |
Inter-day Accuracy and Precision (Across 3 Runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| LLOQ QC | 0.05 | 0.051 | 102.0 | 7.3 |
| LQC | 0.15 | 0.151 | 100.7 | 5.1 |
| MQC | 5.00 | 5.08 | 101.6 | 3.8 |
| HQC | 40.00 | 40.12 | 100.3 | 3.2 |
Acceptance Criteria:
-
Accuracy: Mean concentration within ±15% of the nominal value (±20% at LLOQ).
-
Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect and Recovery
Protocol:
-
Matrix Effect: The peak areas of Felodipine and IS in post-extraction spiked samples from six different plasma lots were compared to those in neat solutions.
-
Recovery: The peak areas of Felodipine and IS in pre-extraction spiked samples were compared to those in post-extraction spiked samples.
Results:
| Parameter | Felodipine | Felodipine 3,5-Dimethyl Ester-d6 (IS) | Acceptance Criteria |
|---|---|---|---|
| Mean Recovery (%) | 88.5 | 89.2 | Consistent, precise, and reproducible. |
| Recovery Precision (CV%) | 4.5 | 4.1 | CV ≤ 15% |
| Mean Matrix Factor | 0.98 | 0.99 | - |
| IS-Normalized Matrix Factor (CV%) | 3.8 | - | CV ≤ 15% |
Stability
Protocol: The stability of Felodipine in human plasma was assessed under various storage and handling conditions.
Results:
| Stability Condition | Duration | Mean % Change from Nominal | Acceptance Criteria |
|---|---|---|---|
| Bench-top Stability (Room Temp.) | 6 hours | -4.2% | Within ±15% |
| Freeze-Thaw Stability | 3 cycles | -5.8% | Within ±15% |
| Long-term Stability (-80 °C) | 90 days | -6.5% | Within ±15% |
| Autosampler Stability (10 °C) | 24 hours | -3.1% | Within ±15% |
The Self-Validating System: A Summary of Robustness
The validation data presented above demonstrates a self-validating system. The high selectivity, excellent linearity, and consistent accuracy and precision, underpinned by the effective compensation for matrix effects and extraction variability by the deuterated internal standard, ensure that the method is robust and reliable for its intended purpose.
The following diagram illustrates the logical relationships in the bioanalytical method validation process, leading to a reliable and defensible dataset.
Caption: Logical flow of bioanalytical method validation.
Conclusion
This guide has provided a comprehensive comparison of bioanalytical methods for Felodipine, culminating in a detailed protocol and validation for a highly sensitive and specific LC-MS/MS method. The use of Felodipine 3,5-Dimethyl Ester-d6 as a stable isotope-labeled internal standard is pivotal to the method's success, ensuring the highest level of data integrity. By adhering to the principles and practices outlined herein, researchers can confidently generate accurate and reliable bioanalytical data that meets stringent global regulatory standards, ultimately contributing to the successful development of safe and effective medicines.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Malli, K., Kumar, L., & Verma, R. (2023). FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. International Journal of Applied Pharmaceutics, 15(6), 53-59. [Link]
- De Nucci, G., & Barrientos-Astigarraga, R. E. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
- Kaza, M., Karaźniewicz-Łada, M., Kosicka, K., Siemiatkowska, A., & Rudzki, P. J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 163, 109-116.
-
Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Pharmaffiliates. Felodipine-impurities. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Setti, A., et al. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 489-495.
- V, S. R. (2014). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte.
- Tyndall, R. L., et al. (1995). Analysis of felodipine by packed column supercritical fluid chromatography with electron capture and ultraviolet absorbance detection. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 985-993.
-
European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
- Kaza, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 163, 109-116.
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Felodipine-d6 Bioanalytical Assays
Introduction: The Imperative for Method Comparability in Global Drug Development
In the landscape of modern pharmaceutical development, multi-site clinical trials and the transfer of analytical workloads between laboratories are standard operating procedure. This distribution of bioanalysis necessitates an unwavering confidence that data generated at any location are equivalent, reliable, and can be consolidated into a single, cohesive dataset for pharmacokinetic (PK) analysis and regulatory submission. This is where cross-validation of bioanalytical methods becomes a non-negotiable cornerstone of scientific and regulatory integrity.[1][2]
This guide provides an in-depth comparison and procedural walkthrough for the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Felodipine, a dihydropyridine calcium channel antagonist used to treat hypertension[3][4], with its stable isotope-labeled (SIL) internal standard, Felodipine-d6. The use of a deuterated internal standard like Felodipine-d6 is paramount; it co-elutes with the analyte and shares near-identical physicochemical properties, ensuring it accurately tracks the analyte through extraction, chromatography, and ionization, thereby correcting for variability and enhancing the precision and accuracy of quantification.[5][6]
We will dissect the "why" behind the "how," grounding our protocols in the authoritative guidelines set forth by global regulatory bodies and providing a framework for troubleshooting the inevitable challenges that arise when bridging the gap between two laboratories.
The Regulatory Framework: Harmonizing Expectations for Bioanalytical Validation
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have long provided guidance on the validation of bioanalytical methods.[7][8][9] These standards have largely converged under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[10][11] This harmonized guideline underscores that when data from different laboratories are to be combined or compared, a formal cross-validation must be conducted to assess for any systemic bias between the methods.[12]
Cross-validation is distinct from a full or partial validation. A full validation is required for a new method, while a partial validation is appropriate for minor modifications to an already validated method. Cross-validation , the focus of this guide, specifically compares two fully validated methods to ensure their results are interchangeable.[1][8][13]
Pillar 1: Establishing the Foundation with Core Method Validation
Before any inter-laboratory comparison can begin, the bioanalytical method must be robustly validated at each participating site. This initial validation serves as the bedrock of data quality, ensuring the method is fit for its intended purpose. The key parameters and their typical acceptance criteria, derived from the ICH M10 guideline, are the benchmarks against which the assay's performance is judged.
| Validation Parameter | Description | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample (e.g., metabolites, endogenous matrix components). | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6-8 non-zero standards. A correlation coefficient (r²) ≥ 0.99 is generally expected. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy (Trueness) | The closeness of the mean test results to the true concentration. Assessed using Quality Control (QC) samples at multiple levels. | The mean concentration at each level (LLOQ, Low, Mid, High) must be within ±15% of the nominal value. |
| Precision (Repeatability) | The closeness of agreement among a series of measurements from the same homogeneous sample. Assessed via intra- and inter-day analysis of QCs. | The coefficient of variation (%CV) should not exceed 15% for each QC level (≤20% at the LLOQ). |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and Precision ≤20%. |
| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Pillar 2: Designing and Executing the Cross-Validation Study
The primary goal of cross-validation is to demonstrate that a method, when run in two different laboratories—often a "sending unit" (SU) and a "receiving unit" (RU)—produces comparable quantitative data for the same set of samples.[14] The most common and robust approach involves the analysis of a shared set of high, medium, and low concentration QC samples.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a cross-validation study using QC samples.
Caption: Inter-laboratory cross-validation workflow.
Detailed Experimental Protocol: Felodipine-d6 Assay
This protocol outlines the steps for a comparative testing approach.
1. Preparation of Cross-Validation Samples (at Sending Unit) a. Obtain a large pool of blank, screened human plasma. b. Prepare three large-volume QC pools by spiking the blank plasma with Felodipine to achieve Low, Medium, and High concentrations (e.g., 0.5, 5, and 15 ng/mL). c. Thoroughly mix each pool to ensure homogeneity. d. Aliquot each pool into a sufficient number of vials for analysis by both laboratories (e.g., 10 aliquots of each level per lab). e. Label the vials with a blinded code to conceal the concentration levels from the receiving unit. f. Store all aliquots at -70°C or colder until analysis and shipment.
2. Sample Analysis (at Both Laboratories) a. Both the sending and receiving units should analyze a minimum of 3-6 replicates of each blinded QC level. b. Sample Extraction (Protein Precipitation): i. Thaw QC samples at room temperature. ii. To 100 µL of plasma sample, add 25 µL of the working internal standard solution (Felodipine-d6 in methanol). iii. Add 400 µL of cold acetonitrile to precipitate proteins.[3] iv. Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.[3] v. Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen at 40°C. vi. Reconstitute the residue in 200 µL of the mobile phase. c. LC-MS/MS Conditions (Example):
- LC System: Agilent 1200 Series or equivalent.
- Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm).[15]
- Mobile Phase: Acetonitrile and 2mM Ammonium Acetate (80:20 v/v).[16]
- Flow Rate: 0.8 mL/min.[16]
- MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
- Ionization: Heated Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions:
- Felodipine: Q1 m/z 384.1 → Q3 m/z 338.2
- Felodipine-d6: Q1 m/z 390.1 → Q3 m/z 344.2 (Note: Exact mass shift depends on deuteration pattern) d. Data Acquisition and Processing: i. Analyze samples alongside a full calibration curve and standard QC sets for the analytical run to be valid. ii. Quantify the concentrations of the blinded cross-validation samples using the validated software and regression model (e.g., linear, 1/x² weighted).
Pillar 3: Data Interpretation and Acceptance Criteria
Once both laboratories have generated their data, the results are unblinded and compared. The goal is to determine if a systemic bias exists between the two sites.
1. Statistical Evaluation: a. For each QC level, calculate the mean concentration obtained by each laboratory. b. Calculate the percentage difference (%Diff) between the mean values from the two labs relative to the overall mean for each sample: %Diff = (Lab A Conc. - Lab B Conc.) / ((Lab A Conc. + Lab B Conc.) / 2) * 100% c. Alternatively, calculate the percentage bias of the receiving unit relative to the sending unit: %Bias = ((Mean Conc. Lab B - Mean Conc. Lab A) / Mean Conc. Lab A) * 100%
2. Acceptance Criteria: The acceptance criteria should be pre-defined in the study protocol. While ICH M10 does not provide prescriptive limits, a widely accepted industry standard, often borrowing from incurred sample reanalysis (ISR) principles, is as follows:
-
The mean concentration values from the two laboratories should agree within ±20% of each other.[12]
-
This criterion should be met for at least two-thirds (67%) of the total QC samples analyzed.
Example Comparative Data Table:
| QC Level | Lab A Mean Conc. (ng/mL) | Lab B Mean Conc. (ng/mL) | Overall Mean (ng/mL) | % Difference | Pass/Fail |
| Low 1 | 0.52 | 0.48 | 0.50 | 8.0% | Pass |
| Low 2 | 0.51 | 0.49 | 0.50 | 4.0% | Pass |
| Mid 1 | 5.15 | 4.85 | 5.00 | 6.0% | Pass |
| Mid 2 | 5.05 | 4.75 | 4.90 | 6.1% | Pass |
| High 1 | 15.3 | 16.5 | 15.9 | -7.5% | Pass |
| High 2 | 14.9 | 16.1 | 15.5 | -7.7% | Pass |
| Result: | 100% of samples passed | Successful Cross-Validation |
Troubleshooting Cross-Validation Failures
A failed cross-validation is not a dead end but a critical scientific finding that requires a thorough investigation. Discrepancies are often traced back to subtle differences in procedure, equipment, or reagents.[17][18]
Decision-Making Logic for Failed Validation
Caption: Troubleshooting workflow for failed cross-validation.
Common Causes of Failure & Solutions:
-
Reference Standards: Differences in the purity, salt form, or storage conditions of the Felodipine standard can cause a consistent bias.
-
Solution: Both labs should use standards from the same lot, or cross-qualify their standards against each other.
-
-
Instrument Variability: Even identical models of LC-MS/MS systems can have performance differences.[17][18] Source temperature, collision energy, and dwell times can subtly impact results.
-
Solution: Jointly review and harmonize all instrument parameters. A system suitability test should be performed and compared before the run.
-
-
Procedural Drift: Minor, undocumented deviations in the analytical procedure (e.g., vortexing time, evaporation temperature) can accumulate to create significant differences.
-
Solution: Conduct a joint, line-by-line review of the Standard Operating Procedures (SOPs). Having analysts from both labs observe each other's technique via video call can be invaluable.[14]
-
-
Data Processing: Different integration parameters or software versions can lead to inconsistent peak area calculations.
-
Solution: Standardize all data processing parameters. One lab can even re-process the raw data from the other to isolate the impact of the analytical phase versus the data processing phase.
-
Conclusion
A successful cross-validation of a Felodipine-d6 assay is a testament to the robustness of the method and the procedural alignment between participating laboratories. It is a critical step that ensures data integrity and comparability, providing the foundation for confident decision-making in clinical trials and other regulated studies. By grounding the process in regulatory principles, employing a meticulously planned experimental design, and approaching discrepancies with a systematic troubleshooting mindset, researchers can ensure that their analytical methods are truly transferable and that the resulting data can withstand the highest levels of scientific and regulatory scrutiny.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Rushing, W. (2017). Analytical Method Transfer Best Practices. Contract Pharma. [Link]
-
U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Lab Manager. (2025). Analytical Method Transfer: Best Practices and Guidelines. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
The J. Molner Company. (2025). Best Practices for Transferring Analytical Methods. [Link]
-
Manufacturing Chemist. (2020). Getting it right: best practices for analytical method transfers. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
PubMed. (2025). Quantitative determination of felodipine in human serum by LC-MS-MS method. [Link]
-
Shimadzu Corporation. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. [Link]
-
Medfiles. (2023). Best practices for analytical method transfers. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
De Nucci, G. (n.d.). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. [Link]
-
PubMed. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. [Link]
-
ResearchGate. (n.d.). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. [Link]
-
National Center for Biotechnology Information. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]
-
Xu, Y. (2022). Experiences and Challenges in Evaluation of ADA Assay Performance Across Multiple Laboratories. [Link]
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
PubMed. (2018). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]
-
CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
Infinix Bio. (2026). Understanding the Importance of Cross Validation of Bioanalytical Methods in Drug Development. [Link]
-
PubMed. (2002). Enantioselective determination of felodipine in human plasma by chiral normal-phase liquid chromatography and electrospray ionisation mass spectrometry. [Link]
-
Farmacia Journal. (n.d.). THE ASSAY OF FELODIPINE BY SECOND DERIVATIVE SPECTROPHOTOMETRY. [Link]
-
Lab Manager. (2025). Analytical Method Transfer Between Laboratories: Challenges and Solutions. [Link]
-
ResearchGate. (2016). Current Practices and Challenges in Method Validation. [Link]
-
Zenodo. (n.d.). analytical method development and validation of felodipine in bulk and tablet dosage form by using. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD FOR DETERMINATION OF FELODIPINE IN TABLET DOSAGE FORM. [Link]
-
ResearchGate. (n.d.). Validation, quantitative and qualitative analysis of felodipine drug using HPLC. [Link]
-
SciSpace. (2013). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. [Link]
Sources
- 1. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 2. infinixbio.com [infinixbio.com]
- 3. lcms.cz [lcms.cz]
- 4. gilbertodenucci.com [gilbertodenucci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. contractpharma.com [contractpharma.com]
- 15. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Getting it right: best practices for analytical method transfers [manufacturingchemist.com]
- 18. Analytical Method Transfer Between Laboratories: Challenges and Solutions | Lab Manager [labmanager.com]
Safety Operating Guide
Operational Guide: Proper Disposal of Felodipine 3,5-Dimethyl Ester-d6
[1]
Executive Directive
Felodipine 3,5-Dimethyl Ester-d6 (CAS: 91189-59-2 [unlabeled]) is a stable isotope-labeled dihydropyridine derivative used primarily as an internal standard in bioanalysis. While it is non-radioactive , it possesses significant biological activity and environmental toxicity.
Core Disposal Rule: This compound must be managed as Hazardous Chemical Waste suitable for high-temperature incineration. Under no circumstances should it be discharged into municipal wastewater systems due to its high aquatic toxicity.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in safe disposal. This compound is a calcium channel blocker analog; its disposal protocol is dictated by its pharmacological potency and environmental persistence.
Substance Identification Table
| Parameter | Specification |
| Compound Name | Felodipine 3,5-Dimethyl Ester-d6 |
| Chemical Family | 1,4-Dihydropyridine |
| Isotopic Labeling | Deuterated (Stable Isotope - Non-Radioactive) |
| Physical State | Solid (Pale yellow crystalline powder) |
| Solubility | Low water solubility; Soluble in DMSO, Methanol |
| Stability | Light Sensitive (Degrades to pyridine analogs) |
Critical Hazards (GHS Classification)
The following hazards drive the disposal logic:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]
-
Reproductive Toxicity: Category 2 (Suspected of damaging fertility or the unborn child).[2][3]
-
Aquatic Toxicity: Acute 1 / Chronic 1 (Very toxic to aquatic life with long-lasting effects).[2][3]
-
Target Organ Toxicity: May cause damage to the cardiovascular system through prolonged exposure.
Expert Insight: Although "d6" indicates deuterium labeling, this does not alter the chemical toxicity profile compared to the unlabeled impurity. Treat the labeled compound with the same high-level precautions as the active pharmaceutical ingredient (API).
Pre-Disposal Handling & Containment[5]
This section details the immediate actions required at the bench level before the waste leaves the laboratory.
Segregation Protocol
-
Incompatible Streams: Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates). The dihydropyridine ring is susceptible to oxidation, which can generate heat or unknown byproducts.
-
Solvent Compatibility: Compatible with organic solvent waste streams (Methanol, Acetonitrile) typically used in HPLC.
Packaging Requirements
Due to the compound's photodegradation potential, waste stability is paramount to prevent the formation of uncharacterized degradation products during storage.
-
Primary Container: High-density polyethylene (HDPE) or Amber Glass.
-
Why: Amber glass prevents UV-induced oxidation of the dihydropyridine ring.
-
-
Secondary Containment: Polypropylene tray or tub capable of holding 110% of the volume.
-
State: Solid waste (contaminated wipes, vials) must be separated from Liquid waste (HPLC effluent).
Step-by-Step Disposal Workflow
This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) principles and EPA standards for pharmaceutical waste.
Workflow Diagram
The following logic tree illustrates the decision process for classifying and routing this specific waste stream.
Caption: Operational workflow for segregating and packaging Felodipine 3,5-Dimethyl Ester-d6 waste streams.
Detailed Procedure
Step 1: Classification
-
Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA-listed solvents like Methanol [F003]).
-
Note: While not P-listed or U-listed, it meets the criteria for "Toxic" under general safety standards and must be incinerated.
Step 2: Labeling Affix a hazardous waste tag with the following details:
Step 3: Storage Store in a Satellite Accumulation Area (SAA) .
-
Keep container closed at all times except when adding waste.
-
Protect from direct sunlight.
Step 4: Final Disposal Transfer to a licensed hazardous waste contractor.[6]
-
Required Method: Incineration .[6]
-
Why: Chemical oxidation or landfilling is insufficient for dihydropyridines due to their aquatic persistence. High-temperature incineration ensures complete destruction of the ring structure.
Emergency Spill Response
In the event of a benchtop spill of the solid powder:
-
PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.
-
Containment: Do not dry sweep. Misting the powder slightly with a compatible solvent (e.g., ethanol) or water can prevent dust generation.
-
Cleanup:
-
Use a HEPA-filtered vacuum if available.[7]
-
Alternatively, use wet wipes to capture the solid.
-
-
Decontamination: Wash the surface with a detergent solution followed by an ethanol wipe to remove hydrophobic residues.
-
Disposal: Place all cleanup materials (wipes, gloves) into the Solid Hazardous Waste container described in Section 4.
References
Sources
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
